molecular formula C27H44O2 B1233667 Turbinaric acid CAS No. 56882-00-9

Turbinaric acid

Cat. No.: B1233667
CAS No.: 56882-00-9
M. Wt: 400.6 g/mol
InChI Key: BJHPHCBHTOHNEI-KDSGDVRDSA-N
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Description

Turbinaric acid has been reported in Phycomyces blakesleeanus and Turbinaria ornata with data available.
a cytotoxic secosqualene from brown alga Turbinaria ornata;  structure given in first source;  RN given refers to (all-E)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-22(2)12-9-15-25(5)18-10-16-23(3)13-7-8-14-24(4)17-11-19-26(6)20-21-27(28)29/h12-14,18-19H,7-11,15-17,20-21H2,1-6H3,(H,28,29)/b23-13+,24-14+,25-18+,26-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHPHCBHTOHNEI-KDSGDVRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(=O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56882-00-9
Record name Turbinaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Turbinaric Acid from Turbinaria ornata: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turbinaric acid, a unique secosqualene carboxylic acid isolated from the brown alga Turbinaria ornata, has been identified as a compound of interest due to its cytotoxic properties. This document provides a comprehensive overview of the available technical data on this compound, including its isolation, chemical properties, and reported biological activities. Detailed experimental protocols are presented to facilitate further research and development. While quantitative data on its cytotoxic potency and specific molecular mechanisms remain areas for future investigation, this paper consolidates the current knowledge to serve as a foundational resource for the scientific community.

Introduction

Turbinaria ornata, a species of brown algae found in tropical and subtropical waters, is a source of various secondary metabolites with potential pharmacological applications. Among these, this compound (4,8,13,17,21-pentamethyl-4,8,12,16,20-docosapentaenoic acid) has been noted for its moderate cytotoxicity, particularly against melanoma cell lines.[1] This whitepaper details the isolation and characterization of this compound, presenting the available data in a structured format to aid researchers in the fields of natural product chemistry, oncology, and drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 4,8,13,17,21-pentamethyl-4,8,12,16,20-docosapentaenoic acid[1]
Molecular Formula C₂₇H₄₄O₂
Molecular Weight 400.65 g/mol
CAS Number 56882-00-9
Class Secosqualene Carboxylic Acid[1]

Isolation of this compound from Turbinaria ornata

The following protocol for the isolation of this compound is based on the methodology described in the foundational study by Asari et al. (1989).

Experimental Protocol: Isolation
  • Extraction:

    • The collected Turbinaria ornata is subjected to an extraction process using acetone (Me₂CO).

    • The crude acetone extract is then concentrated.

  • Initial Chromatographic Separation:

    • The concentrated extract undergoes chromatographic separation. The specific type of chromatography for this initial step is not detailed in the available literature but is aimed at fractionating the crude extract.

    • Fractions are monitored for cytotoxicity to identify the active fractions.

  • Preparative Thin-Layer Chromatography (TLC):

    • The active fractions are further purified using preparative TLC on silica gel 60 plates.

    • The mobile phase used is a mixture of hexane and ethyl acetate in a 4:1 ratio.

    • This step yields an active fraction that is a mixture of unsaturated fatty acids and the isoprenoid compound, this compound.

  • Methylation:

    • Due to the difficulty in separating the fatty acids from this compound, the mixture is methylated using diazomethane (CH₂N₂). This converts the carboxylic acids into their corresponding methyl esters.

  • Medium Pressure Liquid Chromatography (MPLC):

    • The methylated mixture is subjected to MPLC for the final separation.

    • A Merck Lobar Column with an RP-2 stationary phase is used.

    • The mobile phase is a 10:3 mixture of dioxane and water.

    • This final step yields the pure methyl ester of this compound as a colorless oil.

Experimental Workflow: Isolation of this compound

G cluster_extraction Extraction cluster_purification Purification T_ornata Turbinaria ornata Acetone_Extract Crude Acetone Extract T_ornata->Acetone_Extract Acetone Chromatography Initial Chromatography Acetone_Extract->Chromatography Active_Fractions Active Fractions Chromatography->Active_Fractions Cytotoxicity Assay Prep_TLC Preparative TLC (Hexane:EtOAc 4:1) Active_Fractions->Prep_TLC Mixed_Acids Mixture of Fatty Acids and this compound Prep_TLC->Mixed_Acids Methylation Methylation (CH₂N₂) Mixed_Acids->Methylation Methylated_Mix Methylated Mixture Methylation->Methylated_Mix MPLC MPLC (RP-2) (Dioxane:H₂O 10:3) Methylated_Mix->MPLC Pure_Ester Pure Methyl Turbinarate MPLC->Pure_Ester

References

Turbinaric Acid: A Definitive Chemical Marker for Turbinaria conoides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Turbinaria conoides, a species of brown algae, holds significant potential for various biotechnological applications due to its rich chemical composition. A key distinguishing feature of this species is the presence of turbinaric acid, a secosqualene carboxylic acid that serves as a specific chemical marker. This technical guide provides a comprehensive overview of this compound's role as a chemomarker, detailing its extraction, isolation, and analytical identification. While quantitative data on the yield of pure this compound from T. conoides is not extensively reported in the current literature, this guide synthesizes available information to present robust experimental protocols for its analysis. Furthermore, this document explores the known biological activities of this compound, including its cytotoxic effects, and provides a workflow for its study, acknowledging the current gap in knowledge regarding its specific signaling pathways.

Introduction

The genus Turbinaria encompasses several species of brown algae that are often morphologically similar, posing challenges for accurate identification. Turbinaria conoides and Turbinaria ornata, for instance, are two sister species that are difficult to distinguish based on physical characteristics alone[1]. In the pursuit of reliable species differentiation and the exploration of unique bioactive compounds, chemotaxonomy has emerged as a powerful tool. This compound has been identified as a non-variable discriminant molecule present in T. conoides but absent in co-existing species like T. ornata and T. decurrens[1]. This specificity makes this compound an invaluable chemical marker for the unambiguous identification of T. conoides.

Beyond its role in chemotaxonomy, this compound has demonstrated biological activity, notably cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in drug discovery[2]. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, from its identification in its natural source to its potential therapeutic applications.

Quantitative Data

While the presence of this compound is a qualitative marker for T. conoides, comprehensive quantitative data on its abundance remains limited in published literature. However, studies on the extraction of various compounds from T. conoides provide some context for potential yields of crude extracts. The yield of ethanol extracts has been reported to vary with the concentration of ethanol used.

Extraction SolventYield of Crude Extract (%)Reference
30% Ethanol6.0[3]
50% Ethanol4.4[3]
70% Ethanol4.8

Note: These yields represent the total extractable material and not the specific yield of pure this compound. The concentration of this compound within these extracts has not been definitively quantified in the reviewed literature. Further studies are required to determine the precise concentration of this compound in T. conoides as a percentage of dry weight.

Experimental Protocols

The following protocols are a synthesis of methodologies described in the literature for the extraction, isolation, and analysis of fatty acids and other secondary metabolites from brown algae. These can be adapted for the specific purpose of studying this compound in T. conoides.

Extraction of Total Lipids from Turbinaria conoides

This protocol outlines a general procedure for obtaining a total lipid extract containing this compound.

  • Sample Preparation:

    • Collect fresh Turbinaria conoides specimens and wash them thoroughly with seawater to remove epiphytes and debris.

    • Rinse the samples with fresh water to remove salt.

    • Freeze-dry or oven-dry the algal material at a low temperature (e.g., 40-50°C) to a constant weight to prevent degradation of thermolabile compounds.

    • Grind the dried algae into a fine powder using a blender or a mill.

  • Solvent Extraction (Maceration):

    • Weigh the dried algal powder and place it in a suitable flask.

    • Add a solvent system of chloroform:methanol (2:1, v/v) to the flask in a ratio of approximately 10:1 (solvent volume:algal dry weight).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the algal residue.

    • Repeat the extraction process with the residue two more times to ensure complete extraction of lipids.

    • Combine the filtrates.

  • Solvent Partitioning:

    • To the combined filtrate, add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

    • After vigorous shaking, allow the mixture to separate into two layers in a separatory funnel.

    • The lower chloroform layer, containing the total lipids, is collected.

    • The upper aqueous-methanolic layer is discarded.

  • Drying and Storage:

    • Dry the chloroform layer over anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

    • The resulting crude lipid extract can be stored at -20°C under a nitrogen atmosphere to prevent oxidation.

Isolation and Purification of this compound

Further purification of the crude lipid extract is necessary to isolate this compound.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent such as hexane.

    • Dissolve the crude lipid extract in a minimal amount of the starting mobile phase (e.g., hexane).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 4:1) and visualizing with an appropriate stain (e.g., iodine vapor or a phosphomolybdic acid spray followed by heating).

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, the enriched fractions from column chromatography can be subjected to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • A C18 column is typically used for the separation of fatty acids.

    • The mobile phase could consist of a gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or acetic acid to improve peak shape.

    • Detection can be performed using a Diode Array Detector (DAD) to obtain the UV spectrum of the eluting compounds.

Analytical Identification of this compound

The identity and structure of the isolated compound can be confirmed using the following spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of this compound.

    • The spectra will reveal the number and types of protons and carbons, as well as their connectivity, which can be compared to published data for this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • For GC-MS analysis, the carboxylic acid group of this compound needs to be derivatized, typically by methylation, to form the more volatile methyl ester. This can be achieved by reacting the isolated acid with diazomethane or by using a milder reagent like trimethylsilyldiazomethane.

    • The derivatized sample is then injected into the GC-MS.

    • GC Conditions (Example):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Injector Temperature: 250-280°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 5-10°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 500.

    • The resulting mass spectrum will show a characteristic fragmentation pattern for the this compound methyl ester, which can be compared with library data or published spectra for confirmation.

Mandatory Visualization

Experimental Workflow for Isolation and Identification of this compound

The following diagram illustrates the logical workflow for the extraction, isolation, and identification of this compound from Turbinaria conoides.

experimental_workflow start Start: T. conoides Sample Collection prep Sample Preparation (Washing, Drying, Grinding) start->prep extraction Total Lipid Extraction (Chloroform:Methanol) prep->extraction partition Solvent Partitioning (Removal of water-soluble impurities) extraction->partition crude_extract Crude Lipid Extract partition->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Collect & Monitor Fractions (TLC) column_chrom->fractions hplc RP-HPLC Purification fractions->hplc pure_compound Isolated this compound hplc->pure_compound nmr NMR Analysis (¹H, ¹³C) pure_compound->nmr gcms GC-MS Analysis (after derivatization) pure_compound->gcms identification Structural Confirmation nmr->identification gcms->identification

Caption: Workflow for the isolation and identification of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit moderate cytotoxic activity against various cancer cell lines, including mouse melanoma and human colon carcinoma cells. This suggests that it may interfere with essential cellular processes in cancer cells. However, the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated in the scientific literature.

Potential mechanisms of cytotoxicity for similar compounds often involve the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key enzymes involved in cancer cell proliferation and survival. Further research is needed to investigate whether this compound modulates common cancer-related signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, or pathways involved in apoptosis like the caspase cascade.

Due to the lack of specific information on the signaling pathways of this compound, a diagrammatic representation of its mechanism of action cannot be provided at this time. Future research in this area will be crucial for understanding its full therapeutic potential.

Conclusion

This compound stands out as a reliable and specific chemical marker for the identification of Turbinaria conoides, aiding in the chemotaxonomic classification of this genus of brown algae. While its presence is a clear indicator, there is a need for further research to quantify its concentration in T. conoides and to optimize extraction and purification protocols to maximize its yield. The cytotoxic properties of this compound open promising avenues for cancer research and drug development. Future investigations should focus on unraveling the molecular mechanisms and signaling pathways underlying its biological activities to fully harness its therapeutic potential. The protocols and workflows presented in this guide provide a solid foundation for researchers to advance the study of this unique and important natural product.

References

Turbinaric Acid: A Preliminary Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turbinaric acid, a secosqualene carboxylic acid isolated from the brown algae of the genus Turbinaria, has emerged as a compound of interest for its potential therapeutic applications. Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting a promising future in oncology research. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its known biological activities, proposed mechanisms of action, and detailed experimental protocols for its investigation. The information is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic utility of this marine natural product.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. Among these, this compound, first isolated from Turbinaria ornata, has been identified as a molecule with significant cytotoxic properties.[1] Its unique secosqualene backbone presents a novel scaffold for potential drug development. This document summarizes the existing data on this compound's bioactivity and provides a framework for future research into its therapeutic potential.

Anticancer Potential

The primary therapeutic indication for this compound, based on current literature, is in the field of oncology. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Quantitative Data on Cytotoxicity

The cytotoxic activity of this compound and extracts from its source organisms has been evaluated against several cancer cell lines. The available quantitative data is summarized in the table below.

Compound/ExtractCell LineAssayResultCitation
This compound Murine MelanomaCytotoxicityIC50: 26.6 µg/mL[2]
This compound Human Colon CarcinomaCytotoxicityIC50: 12.5 µg/mL[2]
T. ornata Hexane Extract (TO-HE)A549 (Human lung carcinoma)MTTIC50: 62.91 µg/mL[3]
T. ornata Aqueous Extract (TO-AE)A549 (Human lung carcinoma)MTTIC50: 72.64 µg/mL[3]
T. ornata Hexane Extract (TO-HE)Vero (Normal kidney epithelial)MTTIC50: 93.00 µg/mL
T. ornata Aqueous Extract (TO-AE)Vero (Normal kidney epithelial)MTTIC50: 106.6 µg/mL
T. ornata Methanol ExtractHeLa (Human cervical cancer)Cytotoxicity50.2% viability at 100 µg/mL
T. ornata Methanol ExtractHepG2 (Human liver cancer)Cytotoxicity55.8% viability at 100 µg/mL
Proposed Mechanism of Action

While the precise molecular targets of this compound are yet to be fully elucidated, studies on crude extracts of Turbinaria species suggest that the anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest. Further investigation is required to determine if this compound is a primary contributor to these effects and to identify the specific signaling pathways involved.

anticancer_pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Apoptosis Induction->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Figure 1: Proposed mechanism of anticancer activity of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the acid) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Cells Seed Cells Prepare Compound Prepare Compound Seed Cells->Prepare Compound Treat Cells Treat Cells Prepare Compound->Treat Cells Add MTT Add MTT Treat Cells->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Solubilize Incubate->Solubilize Read Plate Read Plate Solubilize->Read Plate

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory and Antioxidant Potential

While direct studies on the anti-inflammatory and antioxidant properties of isolated this compound are limited, extracts from Turbinaria species have demonstrated such activities. These effects are often attributed to the presence of other compounds like fucoidan and various phenolics.

Proposed Investigational Pathways

The anti-inflammatory effects of natural products are often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. It is plausible that this compound could exert anti-inflammatory effects by modulating this pathway.

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus NF-κB Activation NF-κB Activation Inflammatory Stimulus->NF-κB Activation This compound This compound This compound->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Figure 3: Hypothetical anti-inflammatory mechanism of this compound via NF-κB inhibition.

Experimental Protocols for Future Investigation

To elucidate the potential anti-inflammatory and antioxidant activities of this compound, the following standard assays are recommended.

Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in methanol.

  • In a 96-well plate, add 50 µL of each dilution to wells in triplicate.

  • Add 150 µL of DPPH solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

Principle: Measures the amount of nitrite, a stable product of nitric oxide (NO), in a cell culture supernatant. Inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is an indicator of anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete medium

  • LPS

  • This compound

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent, particularly in the realm of oncology. The existing data, while preliminary, highlights its potent cytotoxic effects. Future research should focus on:

  • Elucidating the molecular mechanism of action: Identifying the specific cellular targets and signaling pathways affected by this compound is crucial for its development as a drug candidate.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer is a necessary next step.

  • Structure-activity relationship studies: Synthesizing and testing analogs of this compound could lead to the discovery of compounds with improved potency and selectivity.

  • Comprehensive bioactivity screening: A broader assessment of its anti-inflammatory, antioxidant, and other potential therapeutic effects is warranted.

This guide provides a foundational framework for these future investigations, offering standardized protocols and summarizing the current understanding of this promising marine natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Turbinaric Acid from Brown Algae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turbinaric acid is a secosqualene carboxylic acid first isolated from the brown alga Turbinaria ornata.[1][2] This natural product has demonstrated moderate cytotoxic activity against cancer cell lines, suggesting its potential as an antineoplastic agent.[1][3] These application notes provide a detailed protocol for the extraction and purification of this compound from brown algae, based on established scientific literature. Additionally, it outlines the known biological activity of fractions containing this compound and proposes a representative signaling pathway that may be involved in its cytotoxic effects.

Data Presentation

While specific quantitative yields for the extraction of pure this compound are not extensively reported in the literature, the following table summarizes the types of quantitative data that can be expected from the analysis of Turbinaria ornata extracts.

ParameterSpeciesExtraction SolventAnalytical MethodReported Value/FindingReference
Cytotoxicity (IC50) Turbinaria ornataEthanolic ExtractResazurin Reduction Test530.53 ppm (against Saccharomyces cerevisiae)
Cytotoxicity (IC50) Turbinaria ornataMethanolic Extract Fraction (TF7)MTT Assay50 µg/mL (against HeLa cells)
Apoptosis Induction Turbinaria ornataMethanolic Extract Fraction (TF7)Caspase Activity Assay46.21% increase in caspase activity in HeLa cells

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from brown algae, primarily adapted from the foundational work on its isolation.

Workflow for this compound Extraction and Purification

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Initial Extraction cluster_2 Step 3: Preliminary Purification cluster_3 Step 4: Derivatization cluster_4 Step 5: Final Purification A Collection of Brown Algae (Turbinaria ornata) B Washing and Air Drying A->B C Grinding into a Fine Powder B->C D Acetone Extraction C->D E Filtration and Concentration D->E F Crude Acetone Extract E->F G Preparative Thin-Layer Chromatography (TLC) F->G H Silica Gel 60 G->H I Mobile Phase: Hexane-EtOAc (4:1) G->I J Isolation of Active Fraction G->J K Methylation of the Active Fraction J->K L Treatment with Diazomethane (CH2N2) K->L M Methyl Turbinarate K->M N Medium-Pressure Liquid Chromatography (MPLC) M->N O Reversed-Phase Column (RP-2) N->O P Mobile Phase: Dioxane-H2O (10:3) N->P Q Pure Methyl Turbinarate N->Q G cluster_0 Cellular Stress cluster_1 Mitochondrial Response cluster_2 Apoptosome Formation cluster_3 Caspase Cascade cluster_4 Execution Phase Turbinaric_Acid This compound Bax Bax Activation Turbinaric_Acid->Bax Bcl2 Bcl-2 Inhibition Turbinaric_Acid->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 PARP_Cleavage PARP Cleavage Activated_Caspase3->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Activated_Caspase3->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

References

Application Notes and Protocols for Neutral Red Uptake Assay: Evaluating the Cytotoxicity of Turbinaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neutral Red Uptake (NRU) assay is a sensitive and quantitative method for assessing the cytotoxicity of chemical agents. This in vitro assay is predicated on the ability of viable, uninjured cells to actively transport and accumulate the neutral red dye within their lysosomes.[1][2] Neutral red is a weak cationic dye that readily permeates cell membranes via non-ionic passive diffusion and is sequestered in the acidic environment of the lysosomes.[2] In contrast, cells with compromised membrane integrity or metabolic function lose the ability to retain the dye.[3] The amount of dye absorbed by the cells is directly proportional to the number of viable cells in the culture.[4] By measuring the amount of extracted dye spectrophotometrically, the cytotoxic effect of a test compound can be quantified.

Turbinaric acid, a secosqualene carboxylic acid isolated from the brown alga Turbinaria ornata, has been identified as a moderately cytotoxic compound. This document provides a detailed protocol for the Neutral Red Uptake assay and its application in determining the cytotoxic profile of this compound.

Data Presentation: Cytotoxicity of this compound

While specific studies employing the Neutral Red Uptake assay for this compound are not extensively documented, existing research has established its cytotoxic properties against certain cancer cell lines. The following table summarizes the available data. It is recommended to use these concentrations as a starting point for dose-range finding studies when applying the NRU assay.

Cell LineCell TypeEffective Cytotoxic ConcentrationReference
Murine MelanomaMouse Cancer Cell Line26.6 µg/mL
Human Colon CarcinomaHuman Cancer Cell Line12.5 µg/mL

Experimental Workflow: Neutral Red Uptake Assay

NRU_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay NRU Assay cluster_measurement Measurement seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h (adhesion and growth) seed_cells->incubate_24h prepare_turbinaric Prepare serial dilutions of this compound treat_cells Treat cells with This compound prepare_turbinaric->treat_cells incubate_48h Incubate for 24-72h treat_cells->incubate_48h add_nr Add Neutral Red medium incubate_3h Incubate for 3h add_nr->incubate_3h wash_cells Wash cells with PBS incubate_3h->wash_cells destain Add destain solution shake Shake plate destain->shake read_absorbance Read absorbance at 540 nm shake->read_absorbance NRU_Principle cluster_viable Viable Cell cluster_nonviable Non-Viable Cell cluster_quantification Quantification viable_cell Viable Cell (Intact Membrane) nr_uptake Active transport of Neutral Red viable_cell->nr_uptake lysosome_viable Lysosome (Acidic pH) nr_accumulation Neutral Red accumulates in lysosomes lysosome_viable->nr_accumulation nr_uptake->lysosome_viable extraction Extraction of retained dye nr_accumulation->extraction nonviable_cell Non-Viable Cell (Damaged Membrane) no_nr_uptake No transport of Neutral Red nonviable_cell->no_nr_uptake lysosome_nonviable Lysosome (Neutral pH) no_nr_accumulation Neutral Red is not retained lysosome_nonviable->no_nr_accumulation no_nr_uptake->lysosome_nonviable no_nr_accumulation->extraction measurement Spectrophotometric measurement (540 nm) extraction->measurement result Absorbance correlates with cell viability measurement->result

References

Application Notes and Protocols: Handling and Storage of Turbinaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling and storage of Turbinaric acid, a secosqualene carboxylic acid with cytotoxic properties against various cancer cell lines.[1][2] Adherence to these protocols is crucial to ensure the compound's stability, integrity, and the safety of laboratory personnel.

Compound Information

PropertyValueSource
Molecular Formula C27H44O2[1][3]
Molecular Weight 400.64 g/mol [1]
CAS Number 56882-00-9
Appearance Not specified (typically a solid)
Purity ≥98% (typical)
Solubility Soluble in DMSO

Storage Conditions and Stability

Proper storage is critical to maintain the long-term stability of this compound. The following table summarizes the recommended storage conditions for both the pure compound and solutions. It is recommended to store the compound in a dry and dark environment.

FormStorage TemperatureShelf Life
Pure Form -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

This compound is stable for a few weeks during standard shipping at ambient temperatures.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.

  • Spills: In the event of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of the waste in accordance with institutional and local regulations.

Experimental Protocols

Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (pure solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored polypropylene or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the vial of pure this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the mass of this compound (Molecular Weight: 400.64 g/mol ).

  • Solubilization: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Long-Term Storage Protocol

For long-term storage of both the pure compound and stock solutions, follow these guidelines to ensure maximum stability.

Procedure for Pure Compound:

  • Container: Store the pure, solid this compound in its original vial, ensuring the cap is tightly sealed.

  • Environment: Place the vial in a desiccator containing a suitable desiccant to maintain a dry atmosphere.

  • Temperature: Store the desiccator in a freezer at -20°C for long-term storage (up to 3 years).

  • Light Protection: The use of an amber vial and storage in a dark freezer will protect the compound from light degradation.

Procedure for Stock Solutions:

  • Container: Use amber-colored vials to protect the solution from light.

  • Sealing: Ensure the vials are tightly sealed to prevent solvent evaporation and contamination.

  • Temperature: For optimal stability, store the aliquoted stock solutions at -80°C.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.

Workflow Diagram

The following diagram illustrates the recommended workflow for handling and storing this compound.

Turbinaric_Acid_Workflow cluster_receiving Receiving and Initial Storage cluster_preparation Stock Solution Preparation cluster_final_storage Final Storage receive Receive Compound log Log in Inventory receive->log store_pure Store Pure Compound (-20°C, Dark, Dry) log->store_pure equilibrate Equilibrate to RT store_pure->equilibrate Prepare for use weigh Weigh Compound equilibrate->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Solution dissolve->aliquot store_stock Store Stock Solution (-80°C, Dark) aliquot->store_stock use Use in Experiment store_stock->use

Caption: Workflow for handling and storage of this compound.

This diagram outlines the key steps from receiving the compound to its use in experiments, emphasizing proper storage at each stage to maintain compound integrity.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Turbinaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turbinaric acid, a secosqualene carboxylic acid isolated from the brown alga Turbinaria ornata, has demonstrated notable cytotoxic effects against murine melanoma and human colon carcinoma cells.[1] Its chemical structure, (4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenoic acid, presents a unique scaffold for the development of novel anti-cancer agents.[2] This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the subsequent screening of their bioactivity.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported cytotoxic activity of this compound.

Cell LineCancer TypeIC50 (µg/mL)
Murine MelanomaMelanoma26.6
Human Colon CarcinomaColon Cancer12.5

Data sourced from MedChemExpress product data sheet.[1]

Experimental Protocols

Protocol 1: Generalized Synthesis of a this compound Derivative

Objective: To synthesize a derivative of this compound for bioactivity screening.

Materials:

  • Appropriate starting materials for the polyisoprenoid chain (e.g., geranyl bromide, farnesyl bromide)

  • Acetoacetic ester

  • Sodium ethoxide

  • Diethyl ether

  • 10% Hydrochloric acid

  • 5% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and equipment for organic synthesis (reflux condenser, separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Chain Elongation (Illustrative Step):

    • In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

    • Slowly add acetoacetic ester to the solution while stirring.

    • Add the appropriate polyisoprenoid halide (e.g., farnesyl bromide) dropwise to the reaction mixture.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • To the crude product from the previous step, add a 10% aqueous solution of sodium hydroxide.

    • Reflux the mixture for 2-3 hours to hydrolyze the ester and induce decarboxylation.

    • Cool the reaction mixture and acidify with 10% hydrochloric acid to a pH of approximately 2.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude carboxylic acid derivative by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Collect the fractions containing the desired product and confirm its identity and purity using techniques such as NMR and mass spectrometry.

Protocol 2: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound derivatives on melanoma and colon cancer cell lines.

Materials:

  • Human melanoma cell line (e.g., A375) and human colon cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell lines to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include wells with untreated cells (vehicle control) and a known cytotoxic agent as a positive control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To assess the cytotoxicity of this compound derivatives based on the measurement of cellular protein content.

Materials:

  • Human melanoma cell line (e.g., A375) and human colon cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivatives

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Cytotoxicity Assay protocol.

  • Cell Fixation:

    • After the 48-72 hour incubation with the test compounds, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells.

    • Allow the plates to air dry completely.

    • Add 100 µL of the 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization and Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each treatment group and determine the IC50 value.

Visualization of Potential Signaling Pathways and Workflows

The cytotoxic activity of natural products like this compound derivatives in cancer cells is often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_screening Bioactivity Screening cluster_pathway Mechanism of Action Studies start Starting Materials synthesis Chemical Synthesis & Purification start->synthesis derivatives This compound Derivatives synthesis->derivatives treatment Treatment with Derivatives derivatives->treatment cell_culture Cancer Cell Lines (Melanoma, Colon) cell_culture->treatment assay Cytotoxicity Assays (MTT, SRB) treatment->assay data_analysis Data Analysis (IC50) assay->data_analysis pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis

Caption: Experimental workflow for the synthesis and bioactivity screening of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus turbinaric This compound Derivative receptor Growth Factor Receptor turbinaric->receptor Inhibition? pi3k PI3K turbinaric->pi3k Inhibition? akt Akt turbinaric->akt Inhibition? ras Ras receptor->ras receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Gene Transcription (Proliferation, Survival) erk->proliferation pi3k->akt bad Bad akt->bad Inhibition apoptosis Apoptosis akt->apoptosis Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition bcl2->apoptosis Inhibition

Caption: Potential signaling pathways modulated by this compound derivatives in cancer cells.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway turbinaric This compound Derivative bax Bax/Bak Activation turbinaric->bax death_receptor Death Receptor Binding turbinaric->death_receptor cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Induction of apoptosis by this compound derivatives via intrinsic and extrinsic pathways.

References

High-Throughput Screening of Turbinaric Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turbinaric acid, a secosqualene carboxylic acid originally isolated from the brown alga Turbinaria ornata, has demonstrated moderate cytotoxic activity, indicating its potential as a lead compound in the development of novel therapeutics.[1][2] Analogs of this compound are of significant interest for exploring structure-activity relationships (SAR) to optimize potency and selectivity. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs for anticancer, anti-inflammatory, and antimicrobial activities.

These protocols are designed for automated, multi-well plate formats (96, 384, or 1536-well) and are compatible with standard HTS instrumentation.[3][4]

I. Anticancer Activity Screening

The cytotoxic nature of this compound makes cancer cell lines a primary target for screening its analogs. A common HTS approach involves evaluating the anti-proliferative effects of compounds across a panel of cancer cell lines.

Application Note: High-Throughput Cytotoxicity Screening of this compound Analogs

This assay is designed to determine the concentration-dependent cytotoxic effects of this compound analogs on various cancer cell lines. The protocol utilizes a resazurin-based assay, which measures the metabolic activity of viable cells.

Workflow for Anticancer Screening:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Analog Library C Seed Cells into Microplates A->C B Culture Cancer Cell Lines B->C D Add Compounds (Serial Dilutions) C->D E Incubate (e.g., 72 hours) D->E F Add Resazurin Reagent E->F G Incubate (2-4 hours) F->G H Measure Fluorescence G->H I Calculate % Viability H->I J Determine IC50 Values I->J

Fig 1. Workflow for HTS cytotoxicity screening.
Experimental Protocol: Cell Viability Assay (Resazurin Method)

1. Materials:

  • This compound analogs dissolved in DMSO.
  • Selected cancer cell lines (e.g., NCI-60 panel).[5]
  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
  • Phosphate-buffered saline (PBS).
  • Trypsin-EDTA.
  • Resazurin sodium salt solution (0.15 mg/mL in PBS).
  • Positive control (e.g., Doxorubicin).
  • Negative control (0.1% DMSO in media).
  • 384-well clear-bottom black plates.

2. Procedure:

  • Cell Seeding:
  • Harvest and count cells, then dilute to the optimal seeding density (determined empirically for each cell line).
  • Dispense 50 µL of the cell suspension into each well of the 384-well plates.
  • Incubate for 24 hours at 37°C, 5% CO2.
  • Compound Addition:
  • Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.1%.
  • Remove the seeding medium from the plates and add 50 µL of the compound dilutions to the respective wells.
  • Include wells with positive and negative controls.
  • Incubation:
  • Incubate the plates for 72 hours at 37°C, 5% CO2.
  • Resazurin Addition and Measurement:
  • Add 10 µL of Resazurin solution to each well.
  • Incubate for 2-4 hours at 37°C, 5% CO2.
  • Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the negative control.
  • Plot the percentage of viability against the log of the compound concentration.
  • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound Analogs
Analog IDModificationHCT-116 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
TA-001(Parent Compound)15.2 ± 1.822.5 ± 2.118.9 ± 1.5
TA-002C-1 Methyl Ester25.8 ± 2.535.1 ± 3.229.7 ± 2.8
TA-003C-20 Hydroxyl10.5 ± 1.115.8 ± 1.412.3 ± 1.1
TA-004Saturated Alkene> 50> 50> 50
TA-005Phenylacetyl Ester8.2 ± 0.911.4 ± 1.29.8 ± 0.9

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting screening results. Actual values would be determined experimentally.

II. Anti-inflammatory Activity Screening

Chronic inflammation is linked to various diseases, and the NF-κB signaling pathway is a key regulator of the inflammatory response. HTS assays targeting this pathway can identify compounds with anti-inflammatory potential.

Application Note: NF-κB Reporter Gene Assay

This cell-based assay is designed to identify inhibitors of the NF-κB signaling pathway. It utilizes a stable cell line containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulant (e.g., TNF-α) induces the expression of luciferase.

NF-κB Signaling Pathway:

cluster_outside cluster_inside cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binding IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Transcription Transcription Luciferase Luciferase Gene (Reporter) Transcription->Luciferase

Fig 2. Simplified NF-κB signaling pathway leading to reporter gene expression.
Experimental Protocol: NF-κB Luciferase Reporter Assay

1. Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct.
  • DMEM with 10% FBS.
  • This compound analogs dissolved in DMSO.
  • Recombinant human TNF-α.
  • Positive control (e.g., Bay 11-7082).
  • Luciferase assay reagent (e.g., Bright-Glo™).
  • 384-well solid white plates.

2. Procedure:

  • Cell Seeding:
  • Seed HEK293T-NF-κB-luc cells at an optimized density in 384-well white plates and incubate for 24 hours.
  • Compound Treatment:
  • Add serial dilutions of this compound analogs to the cells and incubate for 1 hour.
  • Stimulation:
  • Add TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated control wells.
  • Incubation:
  • Incubate for 6-8 hours at 37°C, 5% CO2.
  • Luminescence Measurement:
  • Equilibrate the plate to room temperature.
  • Add luciferase assay reagent to each well.
  • Measure luminescence using a microplate reader.

3. Data Analysis:

  • Normalize the luminescence signal to the TNF-α stimulated control.
  • Calculate the percentage of inhibition for each compound concentration.
  • Determine the IC50 values.

Data Presentation: Inhibition of NF-κB Activation
Analog IDModificationNF-κB Inhibition IC50 (µM)
TA-001(Parent Compound)25.6 ± 2.9
TA-002C-1 Methyl Ester42.1 ± 4.5
TA-003C-20 Hydroxyl18.9 ± 2.2
TA-004Saturated Alkene> 100
TA-005Phenylacetyl Ester12.4 ± 1.5

Note: The data presented in this table is illustrative.

III. Antimicrobial Activity Screening

The discovery of new antimicrobial agents is a critical area of research. The broth microdilution method is a standard HTS technique to determine the minimum inhibitory concentration (MIC) of compounds against various microbial strains.

Application Note: Broth Microdilution for Antimicrobial Susceptibility Testing

This assay determines the lowest concentration of a this compound analog that inhibits the visible growth of a microorganism.

Workflow for Antimicrobial Screening:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions C Add Compounds and Inoculum to Microplate A->C B Prepare Bacterial Inoculum B->C D Incubate (18-24 hours) C->D E Measure Optical Density (or Visual Inspection) D->E F Determine MIC E->F

Fig 3. Workflow for broth microdilution assay.
Experimental Protocol: Broth Microdilution Assay

1. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
  • Fungal strains (e.g., Candida albicans).
  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • This compound analogs dissolved in DMSO.
  • Positive controls (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli, Amphotericin B for C. albicans).
  • Sterile 96-well plates.

2. Procedure:

  • Compound Dilution:
  • Prepare a 2-fold serial dilution of each analog in the appropriate broth medium in a 96-well plate.
  • Inoculum Preparation:
  • Grow microbial cultures to the mid-logarithmic phase.
  • Dilute the cultures in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
  • Inoculation:
  • Add the microbial inoculum to each well containing the compound dilutions.
  • Include growth control (inoculum only) and sterility control (broth only) wells.
  • Incubation:
  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
  • MIC Determination:
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of this compound Analogs
Analog IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TA-001(Parent Compound)32> 12864
TA-002C-1 Methyl Ester64> 128128
TA-003C-20 Hydroxyl1612832
TA-004Saturated Alkene> 128> 128> 128
TA-005Phenylacetyl Ester86416

Note: The data presented in this table is illustrative.

Conclusion

The high-throughput screening methods detailed in these application notes provide a robust framework for the systematic evaluation of this compound analogs. By employing these anticancer, anti-inflammatory, and antimicrobial assays, researchers can efficiently identify promising lead compounds for further development. The provided protocols and data presentation formats are intended to facilitate the generation of reproducible and comparable results, accelerating the discovery of novel therapeutics derived from this interesting class of marine natural products.

References

Troubleshooting & Optimization

Improving the stability of Turbinaric acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Turbinaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the stability of this compound in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a secosqualene carboxylic acid, identified as (4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenoic acid.[1] It is a polyunsaturated fatty acid with a molecular formula of C27H44O2.[1] It has demonstrated cytotoxic effects against various cancer cell lines. Due to its extended chain of conjugated double bonds, it is susceptible to oxidation.

Q2: What are the primary degradation pathways for this compound in solution?

A2: As a polyunsaturated fatty acid, this compound is primarily susceptible to oxidative degradation.[2][3][4] The multiple double bonds in its structure are prone to attack by free radicals, leading to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones. Other potential degradation pathways, especially under forced conditions, include pH-dependent hydrolysis of the carboxylic acid group and isomerization of the double bonds.

Q3: How should I prepare stock solutions of this compound to maximize stability?

A3: To prepare stable stock solutions, consider the following:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Avoid using aqueous solutions for long-term storage if hydrolysis is a concern.

  • Concentration: Prepare a concentrated stock solution to minimize the effects of adsorption to container surfaces. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Handling: Weigh the solid this compound in a clean, dry environment. To minimize oxidation, consider purging the solvent and the headspace of the storage vial with an inert gas like argon or nitrogen.

Q4: What are the optimal storage conditions for this compound solutions?

A4: For optimal stability, store this compound solutions under the following conditions:

  • Temperature: For long-term storage (months to years), store solutions at -20°C or below. For short-term storage (days to weeks), 2-8°C is acceptable.

  • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil. Photolytic degradation can be a concern for compounds with conjugated double bonds.

  • Atmosphere: As mentioned, storing under an inert atmosphere can significantly reduce oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of potency or activity in stored solutions. Oxidative degradation due to exposure to air and/or light.1. Prepare fresh solutions before critical experiments.2. Store aliquots under an inert gas (argon or nitrogen).3. Protect solutions from light at all times.4. Consider adding an antioxidant to the solution (see below).
Precipitation of this compound in aqueous buffers. Poor aqueous solubility of the long hydrocarbon chain.1. Ensure the pH of the buffer is appropriate to maintain the carboxylate form, which is generally more soluble. A pH above the pKa of the carboxylic acid is recommended.2. Use a co-solvent such as DMSO or ethanol (ensure the final concentration is compatible with your experimental system).3. Consider using stabilizing excipients like cyclodextrins to improve solubility.
Inconsistent experimental results. Degradation of this compound during the experiment.1. Minimize the exposure of the working solution to ambient temperature and light.2. Prepare working solutions immediately before use from a freshly thawed stock aliquot.3. Perform a stability check of this compound under your specific experimental conditions (e.g., in your cell culture media at 37°C).
Appearance of new peaks in HPLC analysis. Formation of degradation products.1. Perform a forced degradation study to identify potential degradation products.2. Review your storage and handling procedures to identify potential sources of degradation (e.g., exposure to high temperatures, incompatible solvents).

Strategies for Improving Stability

The stability of this compound in solution can be enhanced by considering the following factors. The table below provides hypothetical stability data for illustrative purposes.

Table 1: Hypothetical Stability of this compound (1 mg/mL in DMSO) under Various Conditions after 30 Days

Storage ConditionAntioxidantInert Atmosphere% Remaining this compound (Illustrative)
4°C, Exposed to LightNoneNo75%
4°C, Protected from LightNoneNo85%
4°C, Protected from Light0.1% BHTNo92%
4°C, Protected from LightNoneYes (Argon)95%
4°C, Protected from Light 0.1% BHT Yes (Argon) >98%
-20°C, Protected from LightNoneNo96%
-20°C, Protected from Light None Yes (Argon) >99%

BHT: Butylated hydroxytoluene

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound in acetonitrile to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at -20°C), by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 70% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 70% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm (based on the conjugated system, may need optimization).

  • Injection Volume: 10 µL.

Table 2: Example Data from HPLC Analysis after Forced Degradation (Illustrative)

Stress ConditionRetention Time of this compound (min)Retention Times of Major Degradants (min)% Degradation (Illustrative)
Control18.2-0%
Acid Hydrolysis18.215.8, 16.58%
Base Hydrolysis18.217.15%
Oxidation (H₂O₂)18.212.4, 13.9, 14.525%
Thermal18.218.9 (isomer?)3%
Photolytic18.211.8, 19.215%

Visualizations

Turbinaric_Acid This compound (Polyunsaturated Carboxylic Acid) Free_Radical Lipid Radical (L.) Turbinaric_Acid->Free_Radical Initiation Initiation (e.g., Light, Heat, Metal Ions) Initiation->Turbinaric_Acid H abstraction Peroxyl_Radical Peroxyl Radical (LOO.) Free_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Propagation Propagation Peroxyl_Radical->Propagation Hydroperoxide Lipid Hydroperoxide (LOOH) Propagation->Hydroperoxide + LH Decomposition Decomposition Hydroperoxide->Decomposition Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Decomposition->Secondary_Products

Caption: Hypothetical oxidative degradation pathway of this compound.

Start Start: Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Control Prepare Control Sample (Stored at -20°C) Start->Control Analysis Analyze Samples by Stability-Indicating HPLC Stress->Analysis Control->Analysis Data Compare Chromatograms: - Peak Purity - % Degradation - Degradant Peaks Analysis->Data End End: Identify Degradation Pathways Data->End

Caption: Experimental workflow for a forced degradation study.

Turbinaric_Acid This compound Cell_Membrane Cell Membrane Stress Turbinaric_Acid->Cell_Membrane ROS Increased ROS Production Cell_Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Bcl-2 Family (Downregulation of anti-apoptotic) Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Purification of Turbinaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of Turbinaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main sources?

This compound is a secosqualene carboxylic acid, a type of lipophilic organic acid.[1] It has been isolated from brown algae of the genus Turbinaria, particularly Turbinaria conoides and Turbinaria ornata.[1][2] It is of interest due to its cytotoxic properties.

Q2: What are the common impurities found in crude extracts of this compound?

Crude extracts from brown algae are complex mixtures. Common impurities that may be co-extracted with this compound include:

  • Other Lipids and Fatty Acids: Brown algae contain a variety of other fatty acids and lipids that have similar solubility to this compound.

  • Pigments: Chlorophylls and carotenoids are abundant in algae and are often co-extracted, giving the initial extract a dark green or brownish color.

  • Phenolic Compounds: Phlorotannins are a class of tannins found in brown algae that can be present in the extract.

  • Sterols: Various sterols are common components of algal lipid fractions.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is ideal for assessing purity:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is a powerful technique for quantifying the purity of this compound and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify the presence of impurities. The purity can be estimated by comparing the integration of signals from this compound to those of impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help in identifying the molecular weights of the main compound and any co-eluting impurities.

Q4: What are the general stability considerations for this compound during purification?

While specific stability data for this compound is limited, general considerations for long-chain unsaturated carboxylic acids apply:

  • pH: Acidic conditions should be handled with care as they can potentially cause degradation or isomerization in some carboxylic acids.[3]

  • Temperature: Prolonged exposure to high temperatures should be avoided to prevent degradation. It is advisable to concentrate solutions under reduced pressure at moderate temperatures.

  • Oxidation: The multiple double bonds in the this compound structure make it susceptible to oxidation. It is recommended to handle extracts and purified material under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents where possible.

Troubleshooting Guides

Low Yield of Crude this compound Extract
Issue Possible Cause Suggested Solution
Low yield of crude extract after solvent extraction.Incomplete cell lysis: The solvent may not have penetrated the algal cells effectively.Ensure the dried algal material is finely ground. Consider using a homogenizer or sonicator during extraction to improve cell disruption.
Insufficient extraction time or solvent volume: The compound may not have been fully extracted from the algal matrix.Increase the extraction time and/or the solvent-to-solid ratio. Perform multiple extractions (e.g., 3x) and combine the extracts.
Inappropriate solvent: The solvent used may not have the optimal polarity to solubilize this compound.Use a non-polar or semi-polar solvent. A mixture of chloroform and methanol (2:1 v/v) is often effective for lipid extraction from algae.
Poor Separation during Silica Gel Column Chromatography
Issue Possible Cause Suggested Solution
Streaking or tailing of the compound on the column. Sample overload: Too much crude extract has been loaded onto the column.As a general rule, the amount of sample should be 1-5% of the weight of the silica gel.
Compound is acidic: The carboxylic acid group can interact strongly with the slightly acidic silica gel, leading to tailing.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) or triethylamine for acid-sensitive compounds.[4]
Inappropriate solvent system: The mobile phase does not provide good separation.Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Co-elution of impurities. Similar polarity of compounds: Impurities may have a similar polarity to this compound.Try a different stationary phase (e.g., alumina) or a different solvent system. A gradient elution with small, incremental changes in polarity can improve resolution.
Issues with Reversed-Phase HPLC (RP-HPLC) Purification
Issue Possible Cause Suggested Solution
Broad or tailing peaks. Secondary interactions with the stationary phase: Residual silanols on the C18 column can interact with the carboxylic acid group.Use an end-capped C18 column. Add a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to suppress the ionization of the carboxylic acid.
Column overload: Too much sample has been injected.Reduce the injection volume or the concentration of the sample.
Poor resolution between this compound and impurities. Suboptimal mobile phase conditions: The mobile phase composition is not ideal for separation.Optimize the mobile phase gradient. A shallow gradient of acetonitrile in water (both with 0.1% formic acid) is a good starting point. Varying the organic solvent (e.g., methanol instead of acetonitrile) can also alter selectivity.
Column degradation: The column performance has deteriorated over time.Clean the column according to the manufacturer's instructions or replace it if necessary.
Problems with Crystallization
Issue Possible Cause Suggested Solution
No crystals form upon cooling. Solution is not supersaturated: Too much solvent was used.Gently evaporate some of the solvent to increase the concentration and allow the solution to cool again.
Inhibition of nucleation: Impurities in the sample may be inhibiting crystal formation.Try adding a seed crystal of pure this compound if available. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce nucleation.
The product "oils out" instead of forming crystals. High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.The purity of the material is likely too low for crystallization. Further purification by chromatography is recommended.
Cooling too rapidly: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Data Presentation

The following table provides a hypothetical summary of the expected yield and purity at each stage of the purification process for this compound from 100 g of dried Turbinaria conoides. These values are illustrative and can vary depending on the specific experimental conditions.

Purification Step Starting Material Product Mass (mg) Yield (%) Purity (%) Method of Purity Analysis
Solvent Extraction 100 g dried algae5000 mg crude extract100~5-10TLC, ¹H NMR
Silica Gel Chromatography 5000 mg crude extract500 mg enriched fraction10~60-70HPLC, ¹H NMR
RP-HPLC Purification 500 mg enriched fraction150 mg purified acid3>95HPLC, ¹H NMR, LC-MS
Crystallization (Optional) 150 mg purified acid120 mg crystalline acid2.4>98HPLC, Melting Point

Experimental Protocols

Extraction of Crude this compound
  • Preparation: Dry the collected Turbinaria seaweed at 40-50°C until a constant weight is achieved. Grind the dried algae into a fine powder.

  • Extraction: Macerate 100 g of the powdered algae in 500 mL of a chloroform:methanol (2:1 v/v) mixture at room temperature for 24 hours with constant stirring.

  • Filtration: Filter the mixture through cheesecloth and then through filter paper to remove the solid algal residue.

  • Liquid-Liquid Partitioning: Transfer the filtrate to a separatory funnel and add 100 mL of distilled water. Shake gently and allow the layers to separate.

  • Collection: Collect the lower organic layer, which contains the lipophilic compounds including this compound.

  • Concentration: Evaporate the solvent from the organic layer under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 50% ethyl acetate). To aid in the elution of the acidic compound, 0.1% formic acid can be added to the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the spot corresponding to this compound.

  • Concentration: Evaporate the solvent from the combined fractions to yield an enriched fraction of this compound.

High-Purity Purification by Preparative RP-HPLC
  • Sample Preparation: Dissolve the enriched fraction from the silica gel column in a suitable solvent such as acetonitrile or methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 70% B to 100% B over 30 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 210 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the acetonitrile from the collected fraction by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with a non-polar solvent (e.g., hexane) after adjusting the pH, to recover the pure this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_step Optional Final Step cluster_analysis Purity Analysis start Dried Turbinaria Algae extraction Solvent Extraction (Chloroform:Methanol) start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning crude_extract Crude Lipophilic Extract partitioning->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel analysis1 TLC / NMR crude_extract->analysis1 enriched_fraction Enriched this compound Fraction silica_gel->enriched_fraction rp_hplc Preparative RP-HPLC enriched_fraction->rp_hplc analysis2 HPLC / NMR enriched_fraction->analysis2 pure_acid High-Purity this compound (>95%) rp_hplc->pure_acid crystallization Crystallization pure_acid->crystallization analysis3 HPLC / NMR / LC-MS pure_acid->analysis3 crystalline_product Crystalline this compound (>98%) crystallization->crystalline_product analysis4 HPLC / Melting Point crystalline_product->analysis4

Caption: Experimental workflow for the isolation and purification of this compound.

References

Validation & Comparative

A Comparative Analysis of Turbinaric Acid's Cytotoxic Effects on Cancer Cell Lines is Not Feasible Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant scarcity of data on the cytotoxic effects of Turbinaric acid on cancer cell lines. The primary research identifying this compound dates back to 1989, describing it as a "moderately cytotoxic secosqualene carboxylic acid" isolated from the brown alga Turbinaria ornata[1][2]. However, this initial study and subsequent research have not provided the specific quantitative data required for a comparative guide.

Key missing information includes:

  • IC50 Values: There is no publicly available data detailing the half-maximal inhibitory concentration (IC50) of this compound on any specific cancer cell line.

  • Comparative Studies: No studies were found that compare the cytotoxic effects of this compound with other alternative compounds or existing chemotherapeutic drugs.

  • Experimental Protocols: Detailed methodologies for any cytotoxicity assays performed with this compound are not available.

  • Mechanism of Action: The signaling pathways through which this compound may exert its cytotoxic effects have not been elucidated.

Without this fundamental data, it is not possible to create the requested comparison guide, including data tables and visualizations of experimental workflows or signaling pathways.

Alternative Focus: Cytotoxic Effects of Other Carboxylic Acids on Cancer Cell Lines

Given the lack of information on this compound, we can pivot to other well-researched carboxylic acids that have demonstrated cytotoxic effects against cancer cells. Compounds like Betulinic acid , Anacardic acid , and Roburic acid have been more extensively studied, and a wealth of data is available on their anti-cancer properties.

For instance, Betulinic acid has been shown to induce apoptosis in various cancer cell lines, including ovarian cancer, with known IC50 values[3]. Similarly, Anacardic acid has demonstrated anti-proliferative activity on breast cancer cells, with studies detailing its impact on cell cycle and apoptosis[4]. Roburic acid has also been investigated for its anticancer activity, with studies providing IC50 values and insights into its antiproliferative mechanisms[5].

A comparative guide on one of these or a similar compound would be feasible and could provide valuable insights for researchers, scientists, and drug development professionals. Such a guide would include:

  • Comparative Data Presentation: A structured table summarizing the IC50 values of the selected carboxylic acid and at least one alternative compound across various cancer cell lines.

  • Detailed Experimental Protocols: A comprehensive description of the methodologies used to assess cytotoxicity, such as the MTT assay and apoptosis assays.

  • Signaling Pathway and Workflow Visualization: Diagrams created using Graphviz (DOT language) to illustrate the compound's mechanism of action and the experimental workflow.

Should you be interested in proceeding with a comparison guide on a more data-rich carboxylic acid with established cytotoxic effects, please specify the compound of interest.

References

A Comparative Analysis of Turbinaric Acid and Conventional Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Turbinaric acid, a naturally derived compound, against established anticancer agents. The information is intended to support research and development efforts in oncology.

Introduction to this compound

This compound is a secosqualene carboxylic acid isolated from the brown alga Turbinaria ornata. Preliminary studies have indicated its cytotoxic properties against certain cancer cell lines, suggesting its potential as a novel anticancer agent. This guide will compare its efficacy and proposed mechanism of action with three widely used chemotherapy drugs: Doxorubicin, Paclitaxel, and Vincristine.

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and the selected conventional anticancer agents against murine melanoma and human colon carcinoma cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

CompoundCell LineIC50 Value
This compound Murine Melanoma26.6 µg/mL
Human Colon Carcinoma12.5 µg/mL
Doxorubicin Murine Melanoma (B16F10)0.033 µM[1]
Human Colon Carcinoma (HCT-116)0.96 µM[2][3]
Paclitaxel Murine Melanoma (B16-F10)60 µM[4]
Human Colon Carcinoma (HCT-116)2.46 nM[5], 9.7 nM
Vincristine Murine Melanoma (B16)39.8 µM
Human Colon Carcinoma (HCT-116)Data not available in a comparable format

Mechanisms of Action: A Comparative Overview

While the precise mechanism of action for isolated this compound is still under investigation, studies on extracts from Turbinaria ornata suggest that it may induce cancer cell death through apoptosis and cell cycle arrest. The established mechanisms of the comparator drugs are well-documented.

Proposed Mechanism of this compound

Extracts of Turbinaria ornata have been shown to induce apoptosis, confirmed by DNA fragmentation and caspase enzyme activity, and cause cell cycle arrest in cancer cells. It is hypothesized that this compound, as a cytotoxic component of this alga, contributes significantly to these effects.

This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Cell Death Cell Death Apoptosis Induction->Cell Death Cell Cycle Arrest->Cell Death Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition DNA DNA DNA_Strand_Breaks DNA Strand Breaks DNA->DNA_Strand_Breaks Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA_Strand_Breaks DNA_Intercalation->DNA Topoisomerase_II_Inhibition->Topoisomerase_II Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Vincristine Vincristine Tubulin_Dimers Tubulin Dimers Vincristine->Tubulin_Dimers Microtubule_Assembly_Inhibition Inhibition of Microtubule Assembly Tubulin_Dimers->Microtubule_Assembly_Inhibition Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Assembly_Inhibition->Mitotic_Spindle_Disruption Metaphase_Arrest Metaphase Arrest Mitotic_Spindle_Disruption->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis cluster_0 Experimental Workflow Seed Cells Seed cells in 96-well plate Add Compound Add test compound at various concentrations Seed Cells->Add Compound Incubate Incubate for a specified period (e.g., 24-72h) Add Compound->Incubate Add MTT Add MTT solution to each well Incubate->Add MTT Incubate MTT Incubate to allow formazan formation Add MTT->Incubate MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate MTT->Solubilize Measure Absorbance Measure absorbance at ~570nm Solubilize->Measure Absorbance Calculate IC50 Calculate IC50 value Measure Absorbance->Calculate IC50

References

Cross-Validation of Turbinaric Acid as a Biomarker for Turbinaria conoides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the cross-validation of turbinaric acid as a specific biomarker for the brown alga Turbinaria conoides. It outlines the necessary experimental protocols, compares this compound with other potential biomarkers, and presents a clear workflow for validation. This document is intended for researchers, scientists, and drug development professionals working on the identification and utilization of marine natural products.

Introduction

Turbinaria conoides, a species of brown algae, is a rich source of various bioactive compounds.[1][2] Accurate identification of this species is crucial for consistent and reliable research into its potential therapeutic applications. Morphological identification of Turbinaria species can be challenging due to phenotypic plasticity.[3] Therefore, the identification of a specific chemical biomarker is of high scientific and commercial value.

One promising candidate is This compound , a secosqualene carboxylic acid.[3] Preliminary studies have indicated its presence in T. conoides and its absence in co-existing species like T. ornata and T. decurrens, suggesting its potential as a chemomarker.[4] However, for its confident application, a rigorous cross-validation is essential to establish its sensitivity, specificity, and robustness as a biomarker.

This guide compares this compound with other potential biomarkers found in brown algae and provides detailed methodologies for its cross-validation.

Comparison of Potential Biomarkers for Turbinaria conoides

While this compound shows high specificity, a comprehensive evaluation requires comparison with other classes of compounds present in T. conoides and other brown algae.

Biomarker ClassSpecific Compound(s)Reported Presence in T. conoidesPresence in Other Brown AlgaeMethod of AnalysisSpecificity for T. conoides
Secosqualene Carboxylic Acids This compoundYesReported as absent in T. ornata and T. decurrensGC-MS, NMRHigh (Potentially Species-Specific)
Phlorotannins Various (e.g., phloroglucinol derivatives)YesAbundant in many brown algae speciesSpectrophotometry, HPLC, LC-MSLow (Genus or Family-level marker)
Carotenoids FucoxanthinYesCommon in most brown algaeHPLC, UV-Vis SpectroscopyLow (Class-level marker)
Polysaccharides Fucoidan, AlginateYesCommon in many brown algae speciesChemical extraction and analysisLow (Genus or Family-level marker)
Sterols FucosterolYesPresent in various brown algaeGC-MS, LC-MSLow
Phenolic Acids Gallic acid, Syringic acid, QuercetinYesPresent in various brown algaeHPLC, LC-MSLow

Experimental Protocols for Cross-Validation

A thorough cross-validation of this compound as a biomarker involves several key experimental stages, from sample collection to data analysis.

Sample Collection and Preparation
  • Collection : Collect samples of T. conoides and other co-existing Turbinaria species (e.g., T. ornata, T. decurrens) from multiple geographical locations and at different seasons to account for environmental and developmental variations.

  • Identification : A portion of each sample should be identified morphologically by a trained phycologist. A voucher specimen should be preserved.

  • Preparation : Wash the collected seaweed thoroughly with fresh water to remove salts, sand, and epiphytes. The samples should then be shade-dried and ground into a fine powder.

Extraction of this compound
  • Solvent Extraction : Perform a sequential extraction of the dried seaweed powder with solvents of increasing polarity, starting with a non-polar solvent like hexane or petroleum ether, followed by ethyl acetate and then methanol. This compound, being a fatty acid-like molecule, is expected to be extracted in the less polar fractions.

  • Fractionation : The crude extract can be further fractionated using column chromatography over silica gel to isolate a fraction enriched with this compound.

Analytical Methodologies

GC-MS is the preferred method for the quantitative analysis of this compound due to its high sensitivity and specificity.

  • Derivatization : Since this compound is a carboxylic acid, derivatization to its methyl ester or another volatile ester is necessary for GC analysis. This can be achieved by reacting the extract or fraction with a methylating agent (e.g., diazomethane or BF3-methanol).

  • GC-MS Parameters :

    • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate.

    • Injector Temperature : 250-290 °C.

    • Oven Temperature Program : Start at a lower temperature (e.g., 90°C) and ramp up to a higher temperature (e.g., 300°C) to ensure good separation of components.

    • MS Detector : Operated in electron ionization (EI) mode with a scan range of m/z 50-550.

  • Quantification : Create a calibration curve using a purified standard of this compound. Spike known concentrations of the standard into a matrix blank (an extract from a seaweed species known to not contain this compound) to account for matrix effects.

NMR spectroscopy is crucial for the unambiguous structural identification of this compound.

  • Sample Preparation : Dissolve the purified this compound in a deuterated solvent (e.g., CDCl3 or C6D6).

  • NMR Experiments :

    • 1D NMR : Acquire 1H and 13C NMR spectra to observe the chemical shifts and coupling constants of the protons and carbons in the molecule.

    • 2D NMR : Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range coupled carbons, respectively. This will confirm the secosqualene backbone and the position of the carboxylic acid group.

Cross-Validation Workflow and Data Presentation

The cross-validation process assesses the performance of this compound as a biomarker.

Validation Study Design
  • Training Set : Analyze a set of well-identified T. conoides and other Turbinaria species samples to establish the presence and concentration range of this compound in the target species and its absence in others.

  • Test Set : Analyze a blind set of samples, including different Turbinaria species and other brown algae, to test the predictive power of the biomarker.

  • Performance Metrics : Calculate the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of the this compound test.

    • Sensitivity : The ability to correctly identify T. conoides (True Positives / (True Positives + False Negatives)).

    • Specificity : The ability to correctly identify non-T. conoides samples (True Negatives / (True Negatives + False Positives)).

Data Presentation

The quantitative results from the GC-MS analysis should be summarized in a clear, tabular format.

Table 1: Quantitative Analysis of this compound in Turbinaria Species

Sample IDSpecies (Morphological ID)LocationCollection DateThis compound Concentration (µg/g dry weight) ± SDPresence/Absence
TC-01T. conoidesLocation ASeason 1[Concentration Value]Present
TC-02T. conoidesLocation BSeason 2[Concentration Value]Present
TO-01T. ornataLocation ASeason 1Not DetectedAbsent
TD-01T. decurrensLocation ASeason 1Not DetectedAbsent
..................

Visualizations

Signaling Pathway (Hypothetical Biosynthesis)

While the exact biosynthetic pathway of this compound is not fully elucidated, a hypothetical pathway can be proposed based on its secosqualene structure.

FPP Farnesyl Pyrophosphate Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase Squalene Squalene Squalene_Synthase->Squalene Oxidosqualene_Cyclase Oxidosqualene Cyclase (modified activity) Squalene->Oxidosqualene_Cyclase Secosqualene Secosqualene Intermediate Oxidosqualene_Cyclase->Secosqualene Oxidation Oxidation Steps Secosqualene->Oxidation Turbinaric_Acid This compound Oxidation->Turbinaric_Acid

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Validation Collection Seaweed Collection (T. conoides & others) Drying Washing & Drying Collection->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization NMR NMR Analysis (Structural ID) Extraction->NMR GCMS GC-MS Analysis (Quantification) Derivatization->GCMS Data_Analysis Quantitative Data Analysis GCMS->Data_Analysis Performance_Metrics Sensitivity & Specificity Calculation Data_Analysis->Performance_Metrics Biomarker_Validation Biomarker Validation Performance_Metrics->Biomarker_Validation

Caption: Experimental workflow for this compound biomarker validation.

Logical Relationship for Biomarker Cross-Validation

cluster_analytical Analytical Performance cluster_clinical Biological Performance cluster_robustness Environmental Factors Biomarker_Discovery Candidate Biomarker (this compound) Analytical_Validation Analytical Method Validation Biomarker_Discovery->Analytical_Validation Clinical_Validation Biological Validation (Species Specificity) Biomarker_Discovery->Clinical_Validation Robustness Robustness Testing Analytical_Validation->Robustness Accuracy Accuracy Analytical_Validation->Accuracy Precision Precision Analytical_Validation->Precision LOD LOD/LOQ Analytical_Validation->LOD Linearity Linearity Analytical_Validation->Linearity Clinical_Validation->Robustness Sensitivity Sensitivity Clinical_Validation->Sensitivity Specificity Specificity Clinical_Validation->Specificity Validated_Biomarker Validated Biomarker Robustness->Validated_Biomarker Geography Geographical Variation Robustness->Geography Seasonality Seasonal Variation Robustness->Seasonality

Caption: Logical framework for cross-validating a chemical biomarker.

Conclusion

The successful cross-validation of this compound as a biomarker for Turbinaria conoides would provide a powerful tool for the accurate and rapid identification of this economically and medicinally important seaweed. The methodologies and workflow presented in this guide offer a robust framework for conducting such a study. By systematically evaluating the sensitivity, specificity, and robustness of this compound, researchers can establish a reliable standard for quality control in both academic research and industrial applications. This will ultimately facilitate the development of novel products derived from T. conoides.

References

A Comparative Analysis of the Bioactivity of Extracts from Turbinaria ornata and Turbinaria conoides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic, antioxidant, and anti-inflammatory properties of extracts derived from two prominent Turbinaria species. This report synthesizes available experimental data to facilitate a comparative understanding of their potential therapeutic applications.

While Turbinaric acid, a secosqualene carboxylic acid, has been identified in both Turbinaria ornata and Turbinaria conoides, a direct comparative study on the bioactivity of the purified compound from these different species is not available in the current scientific literature. Initial reports from 1989 described this compound from T. ornata as possessing moderate cytotoxic activity, however, specific quantitative data from this early research is not readily accessible.[1]

Consequently, this guide provides a comparative overview of the bioactivity of various extracts from T. ornata and T. conoides. The presented data, derived from multiple independent studies, offers valuable insights into the therapeutic potential of these marine brown algae. It is important to note that the bioactivity of these extracts is a result of the complex mixture of phytochemicals they contain, including but not limited to this compound.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the cytotoxic and antioxidant activities of extracts from Turbinaria ornata and Turbinaria conoides. These tables are designed to provide an at-a-glance comparison of their potency.

Table 1: Cytotoxic and Anti-proliferative Activity of Turbinaria Species Extracts
SpeciesExtract TypeCell LineActivityIC50 (µg/mL)Reference
Turbinaria ornataHexaneA549 (Human Lung Carcinoma)Anti-proliferative62.91[2]
AqueousA549 (Human Lung Carcinoma)Anti-proliferative93.00[2]
HexaneVero (Monkey Kidney Epithelial)Cytotoxicity72.64[2]
AqueousVero (Monkey Kidney Epithelial)Cytotoxicity106.6
EthanolicBaker's Yeast (Saccharomyces cerevisiae)Cytotoxicity530.53 (ppm)

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antioxidant Activity of Turbinaria Species Extracts
SpeciesExtract TypeAssayIC50 (µg/mL)Reference
Turbinaria ornataHexaneDPPH Radical Scavenging45.38
AqueousDPPH Radical Scavenging116.5
MethanolicDPPH Radical Scavenging~80% inhibition at 100 µg/mL
Turbinaria conoidesEthyl AcetateDPPH Radical ScavengingHigher than T. ornata EtOAc extract

DPPH: 2,2-diphenyl-1-picrylhydrazyl, a stable free radical used to measure the antioxidant activity of compounds.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Cytotoxicity and Anti-proliferative Assays (MTT Assay)

The anti-proliferative activity of Turbinaria extracts is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549) or normal cells (e.g., Vero) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the seaweed extracts and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH assay is a widely used method to determine the free radical scavenging activity of natural compounds.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the seaweed extracts are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals by the extract.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Calculation: The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against extract concentration.

Anti-inflammatory Activity Assay (Nitric Oxide (NO) Inhibition Assay)

The anti-inflammatory potential of Turbinaria extracts can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Macrophage cells are cultured in appropriate media.

  • Treatment: The cells are pre-treated with various concentrations of the seaweed extracts for a certain period before being stimulated with LPS.

  • LPS Stimulation: LPS is added to the cell culture to induce an inflammatory response and NO production.

  • Incubation: The cells are incubated for a specified time.

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.

Visualizing the Science: Diagrams and Workflows

To further elucidate the experimental processes and biological pathways, the following diagrams have been generated.

experimental_workflow cluster_extraction Sample Preparation cluster_assays Bioactivity Screening cluster_analysis Data Analysis seaweed Turbinaria sp. Collection drying Drying and Grinding seaweed->drying extraction Solvent Extraction (e.g., Hexane, Ethanol) drying->extraction cytotoxicity Cytotoxicity Assay (MTT) extraction->cytotoxicity antioxidant Antioxidant Assay (DPPH) extraction->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Inhibition) extraction->anti_inflammatory ic50 IC50 Value Calculation cytotoxicity->ic50 antioxidant->ic50 anti_inflammatory->ic50 comparison Comparative Analysis ic50->comparison

Caption: A generalized workflow for the investigation of the bioactivity of Turbinaria species extracts.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Signal Transduction turbinaria Turbinaria Extract (Potential Inhibition) turbinaria->ikk Inhibition ikb_nfkb IκB-NF-κB (Inactive Complex) ikk->ikb_nfkb ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->ikb Phosphorylation & Degradation ikb_nfkb->nfkb Release dna DNA nfkb_n->dna genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) dna->genes Transcription

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory effects of Turbinaria extracts.

References

In Vivo Anticancer Potential: A Comparative Analysis of Turbinaria ornata Extracts and Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This guide addresses the in vivo anticancer properties of extracts from the brown alga Turbinaria ornata. To date, no specific in vivo validation studies on the isolated compound, Turbinaric acid, have been identified in publicly available literature. The focus of this comparison is therefore on the whole organism extracts and its bioactive components, such as fucoidan, for which in vivo data exists.

Introduction

Marine organisms are a rich source of novel bioactive compounds with therapeutic potential. Among these, the brown alga Turbinaria ornata has garnered scientific interest for its cytotoxic and anti-proliferative effects against various cancer cell lines in vitro. While in vivo validation of its specific cytotoxic component, this compound, is lacking, studies on T. ornata extracts and its major polysaccharide constituent, fucoidan, have demonstrated promising anticancer activities in preclinical models. This guide provides a comparative overview of the available in vivo data for T. ornata extracts and fucoidan against established anticancer drugs used for treating similar cancer types.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the in vivo anticancer effects of Turbinaria ornata extracts and its active component, fucoidan, alongside standard chemotherapeutic agents. The data is categorized by cancer type, providing a comparative perspective on their therapeutic potential.

Hepatocellular Carcinoma
TreatmentAnimal ModelCancer InductionDosage & AdministrationKey FindingsReference
Turbinaria ornata extract Male albino ratsDiethylnitrosamine (DENA) + Carbon tetrachloride (CCl4)Not specifiedReduced malignant changes in liver tissue; Decreased levels of TGF-β and TNF-α.[1]
Sorafenib Nude mice with MYC-driven HCCHydrodynamic tail vein injection30 mg/kg, dailySignificantly reduced liver to body weight ratio and tumor burden.[2]
Sorafenib-loaded lipid-based nanosuspensions H22 tumor-bearing miceSubcutaneous injection of H22 cells9 mg/kg, IVSignificantly higher antitumor efficacy compared to oral sorafenib (18 mg/kg).[3]
Breast Cancer
TreatmentAnimal ModelCancer InductionDosage & AdministrationKey FindingsReference
Fucoidan (from Fucus evanescens) 4T1 mouse breast cancer modelSubcutaneous injection of 4T1 cells10 mg/kg, intraperitonealSignificant dose-dependent decrease in VEGF expression; Inhibition of tumor growth and metastasis.[4]
Doxorubicin-loaded PBCA nanoparticles E0117 tumor-bearing C57BL/6 miceSubcutaneous injection of E0117 cellsNot specified40% greater tumor growth inhibition compared to free doxorubicin.[5]
Doxorubicin + Black Cohosh MCF-7 xenografts in miceSubcutaneous injection of MCF-7 cellsNot specifiedCombined treatment resulted in a 57% reduction in tumor size.
Lung Cancer
TreatmentAnimal ModelCancer InductionDosage & AdministrationKey FindingsReference
Fucoidan (from Fucus evanescens) Lewis lung carcinoma transplanted miceSubcutaneous injection of Lewis lung carcinoma cellsNot specified33% tumor growth inhibition and 29% reduction in metastases.
Paclitaxel Nude mice with human lung cancer xenografts (A549, NCI-H23, NCI-H460, DMS-273)Subcutaneous injection of cancer cells12 and 24 mg/kg/day, IV for 5 daysSignificant tumor growth inhibition against all xenografts.
Paclitaxel + Parthenolide Human orthotopic NSCLC xenograft modelNot specifiedNot specifiedWell-tolerated combination induced tumor regression.
Anti-Angiogenic Potential
TreatmentAnimal ModelAssayDosage & AdministrationKey FindingsReference
Turbinaria ornata ethanolic extract Duck embryoChorioallantoic Membrane (CAM) Assay250, 500, 750, 1000 ppm applied to CAM100% vascular inhibition at all concentrations, indicating severe vascular damage.

Experimental Protocols

In Vivo Antiangiogenic Activity of Turbinaria ornata Ethanolic Extract (CAM Assay)

This protocol is a modified version of the chorioallantoic membrane (CAM) assay used to assess the anti-angiogenic potential of T. ornata extracts.

  • Egg Incubation: Fertilized duck eggs are incubated at 37°C. On day 5, the eggs are candled to check for viability and to locate the embryo.

  • Windowing: A small window is made on the eggshell to expose the chorioallantoic membrane.

  • Sample Application: Ethanolic extracts of Turbinaria ornata are prepared at various concentrations (e.g., 250, 500, 750, and 1000 ppm). A sterile filter paper disc soaked with the extract is placed on the CAM. A negative control (sterile distilled water) and a positive control are also included.

  • Incubation and Observation: The window is sealed, and the eggs are returned to the incubator. After 24 hours, the CAM is observed for any changes in vascularization, such as vessel damage or inhibition of new vessel growth.

  • Analysis: The degree of vascular inhibition is scored based on the observed effects on the blood vessels.

In Vivo Antitumor Efficacy of Sorafenib in a Hepatocellular Carcinoma Mouse Model

This protocol is based on a study investigating the synergistic effects of Sorafenib in a mouse model of hepatocellular carcinoma.

  • Animal Model: Fah−/− mice are used.

  • Tumor Induction: Hepatocellular carcinoma is induced by hydrodynamic tail vein injection of a plasmid library. Tumors are allowed to form for 6 weeks.

  • Treatment: Mice are treated daily with either vehicle control or 30 mg/kg Sorafenib.

  • Monitoring: Tumor growth is monitored over a period of 2 months.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the liver weight to body weight ratio and tumor burden are measured to determine the efficacy of the treatment.

Signaling Pathways and Experimental Workflows

The anticancer effects of Turbinaria ornata extracts, particularly its fucoidan component, are believed to be mediated through multiple signaling pathways.

G cluster_0 Turbinaria ornata Extract / Fucoidan cluster_1 Cellular Effects cluster_2 Signaling Pathways T_ornata T. ornata Extract / Fucoidan Caspase Caspase Activation T_ornata->Caspase activates VEGF VEGF Pathway Inhibition T_ornata->VEGF inhibits TGF_beta TGF-β Signaling Inhibition T_ornata->TGF_beta inhibits TNF_alpha TNF-α Signaling Inhibition T_ornata->TNF_alpha inhibits Apoptosis Induction of Apoptosis CellCycle Cell Cycle Arrest Angiogenesis Inhibition of Angiogenesis Caspase->Apoptosis VEGF->Angiogenesis TGF_beta->CellCycle TNF_alpha->Apoptosis

Caption: Proposed signaling pathways for the anticancer effects of T. ornata extract.

G cluster_0 In Vivo Study Workflow start Animal Model Selection (e.g., Nude Mice) tumor_induction Tumor Cell Implantation (e.g., Subcutaneous) start->tumor_induction treatment Treatment Administration (T. ornata Extract vs. Comparator Drug) tumor_induction->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Volume, Weight, Biomarkers) monitoring->endpoint

Caption: General experimental workflow for in vivo anticancer studies.

Conclusion

Extracts from Turbinaria ornata and its bioactive component, fucoidan, have demonstrated notable in vivo anticancer and anti-angiogenic activities in preclinical models. These effects appear to be mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression and angiogenesis. While direct in vivo data for the isolated this compound is currently unavailable, the promising results from studies on T. ornata extracts warrant further investigation. Future research should focus on isolating and evaluating the in vivo efficacy of individual compounds from T. ornata, including this compound, to fully elucidate their therapeutic potential and mechanisms of action. Comparative studies against a wider range of standard-of-care chemotherapeutics in relevant orthotopic cancer models will be crucial in determining the clinical translatability of these natural products.

References

The Untapped Potential of Turbinaric Acid: A Guide to its Cytotoxic Activity and Future Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Turbinaric acid, a secosqualene carboxylic acid isolated from the brown alga Turbinaria ornata, presents a promising yet underexplored scaffold for novel anticancer agents. While its inherent cytotoxicity has been identified, a significant knowledge gap exists regarding the structure-activity relationship (SAR) of its analogs. This guide provides a comprehensive overview of the current understanding of this compound, outlines the cytotoxic potential of its natural source, and proposes a framework for future SAR-guided drug discovery.

Initial investigations have confirmed that this compound exhibits moderate cytotoxic activity.[1][2] However, to date, no published studies have detailed the synthesis and comparative cytotoxic evaluation of a series of this compound analogs. This lack of data precludes a direct SAR analysis and highlights a critical area for future research. Understanding how modifications to the this compound backbone impact its biological activity is paramount for optimizing its therapeutic potential.

Cytotoxicity of Compounds from Turbinaria ornata

Turbinaria ornata is a rich source of various bioactive secondary metabolites, with several compounds demonstrating cytotoxic effects. While a direct comparison of this compound analogs is not yet possible, an examination of other cytotoxic constituents from this marine alga provides valuable context for the potential of this natural product source.

Compound ClassSpecific Compound(s)Reported Cytotoxic Activity (IC50)Target Cell Line(s)Reference
Secosqualene Carboxylic AcidThis compoundModerately cytotoxic (specific IC50 not reported in initial screens)Tumor Cells[1][2]
Diterpenoid(E)-phytol39.8 µMHuman myeloid leukemia (HL-60)
FucosterolFucosterol25.7 µMHuman myeloid leukemia (HL-60)
Fucoidan(Extract Fraction)Not reportedNot reported
Phlorotannins(Extract Fraction)Not reportedNot reported

Note: This table is populated with representative data and is not exhaustive. The cytotoxic activity of plant extracts is often attributed to a mixture of compounds.

Experimental Protocols: A General Framework for Cytotoxicity Assessment

While specific protocols for this compound analog testing are unavailable, the following represents a standard methodology for evaluating the cytotoxicity of natural products, based on common practices in the field.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Future Directions: A Proposed Workflow for SAR Studies of this compound

The development of potent and selective anticancer agents from the this compound scaffold necessitates a systematic approach to SAR. The following workflow outlines a potential research pathway.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Isolation Isolation & Purification of this compound Analog_Synthesis Analog Synthesis (e.g., esterification, amidation, alkylation) Isolation->Analog_Synthesis Scaffold Structure_Elucidation Structural Elucidation (NMR, MS) Analog_Synthesis->Structure_Elucidation Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Structure_Elucidation->Cytotoxicity_Screening SAR_Analysis Structure-Activity Relationship Analysis Structure_Elucidation->SAR_Analysis Structural Data Lead_Identification Lead Compound Identification Cytotoxicity_Screening->Lead_Identification IC50 Data Cytotoxicity_Screening->SAR_Analysis Activity Data Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Lead_Identification->Mechanism_Studies QSAR Quantitative SAR (QSAR) Modeling SAR_Analysis->QSAR Lead_Optimization Lead Optimization QSAR->Lead_Optimization Design New Analogs Lead_Optimization->Analog_Synthesis

Caption: A proposed workflow for the structure-activity relationship (SAR) study of this compound and its analogs.

Signaling Pathways: A Conceptual Overview

While the specific signaling pathways affected by this compound are yet to be elucidated, cytotoxic natural products often exert their effects through the induction of apoptosis. A generalized apoptotic signaling pathway is depicted below. Further research is required to determine the precise molecular targets of this compound.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Apoptotic Signaling Turbinaric_Acid This compound (or Analog) ROS Reactive Oxygen Species (ROS) Turbinaric_Acid->ROS DNA_Damage DNA Damage Turbinaric_Acid->DNA_Damage Bax_Bak Bax/Bak Activation ROS->Bax_Bak DNA_Damage->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A conceptual diagram of a potential apoptotic pathway induced by this compound.

References

Head-to-head comparison of different extraction methods for Turbinaric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of extraction methodologies for Turbinaric acid, a cytotoxic secosqualene carboxylic acid found in the brown algae of the genus Turbinaria. Due to the limited availability of direct comparative studies on the extraction of this compound, this document outlines a documented successful laboratory-scale extraction and purification protocol. Furthermore, it discusses other potential extraction techniques commonly employed for isolating bioactive compounds from marine algae, offering a qualitative comparison to guide future research and process development.

Data Presentation: Comparison of Extraction Solvents

Extraction SolventRelative PolarityReported Efficacy for Bioactive Compound Extraction from Turbinaria ornataSuitability for this compound Extraction
Acetone MediumDocumented as the initial solvent for the successful isolation of this compound. Effective for a range of lipophilic and moderately polar compounds.High: Proven effectiveness in a documented isolation protocol.
Methanol HighIdentified as an appropriate solvent for extracting various bioactive compounds from T. ornata.[1] Shows high extraction yields for a broad range of phytochemicals.Moderate to High: Likely to co-extract a wide range of polar and non-polar compounds, potentially complicating downstream purification.
Ethanol HighEffective in extracting phenolic compounds and flavonoids. Often used in "green" extraction protocols.Moderate to High: Similar to methanol, it would likely extract this compound but with a higher load of co-extractants.
Hexane LowEffective for extracting non-polar compounds like lipids and some terpenoids.Moderate: While suitable for the lipophilic nature of this compound, it may be less efficient than moderately polar solvents in penetrating the algal cell matrix.
Petroleum Ether LowUsed for the extraction of non-polar constituents.Moderate: Similar profile to hexane, suitable for initial defatting or extraction of highly non-polar compounds.
Water (Aqueous) Very HighPrimarily extracts polar compounds such as polysaccharides and some polyphenols.Low: Unlikely to be an effective solvent for the non-polar this compound.

Note: The efficiency of these solvents can be significantly influenced by the chosen extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted, etc.).

Experimental Protocols

This section details the experimental protocol for the extraction and isolation of this compound as inferred from the available scientific literature. It should be noted that specific quantitative parameters such as the initial weight of the algal material and the final yield of pure this compound were not explicitly stated in the foundational study.

Method 1: Acetone Extraction followed by Chromatographic Purification

This method represents the documented procedure for the successful isolation of this compound.

1. Sample Preparation:

  • Collect fresh Turbinaria ornata.

  • Clean the seaweed to remove epiphytes and debris.

  • Shade-dry the cleaned seaweed and then pulverize it into a fine powder.

2. Extraction:

  • Macerate the dried algal powder in acetone at room temperature with continuous shaking for 72 hours.

  • Filter the extract using Whatman No. 1 filter paper to separate the crude extract from the algal residue.

  • Concentrate the filtrate under reduced pressure to obtain the crude acetone extract.

3. Chromatographic Purification:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a solvent gradient system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

  • Monitor the fractions using thin-layer chromatography (TLC) and a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid).

  • Combine fractions containing the compound of interest, as indicated by TLC.

  • Further purify the combined fractions using preparative TLC with a suitable solvent system (e.g., hexane-ethyl acetate, 4:1 v/v).

4. Final Purification of this compound:

  • Due to the presence of co-eluting fatty acids, the fraction containing this compound may require derivatization for final separation.

  • Methylate the impure fraction using diazomethane to convert the carboxylic acids to their corresponding methyl esters.

  • Purify the resulting methyl esters using medium-pressure liquid chromatography (MPLC) on a reverse-phase column (e.g., RP-2) with an appropriate solvent system (e.g., dioxane-water, 10:3 v/v) to yield pure methyl turbinarate.

  • The pure this compound can be obtained by saponification of the methyl ester, if required.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification start Fresh Turbinaria ornata clean Cleaning start->clean dry Drying and Pulverization clean->dry maceration Maceration in Acetone dry->maceration filtration Filtration maceration->filtration concentration Concentration filtration->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc methylation Methylation (CH2N2) prep_tlc->methylation mplc Reverse-Phase MPLC methylation->mplc final_product Pure Methyl Turbinarate mplc->final_product

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway for Cytotoxic Activity

This compound has been reported to exhibit moderate cytotoxicity against melanoma cells. While the specific signaling pathway has not been elucidated for this compound, other cytotoxic sesquiterpenoids have been shown to induce apoptosis in cancer cells through mitochondria-mediated pathways. The following diagram illustrates a potential mechanism of action.

Signaling_Pathway cluster_cell Melanoma Cell turbinaric_acid This compound mitochondrion Mitochondrion turbinaric_acid->mitochondrion Induces Stress bcl2 Bcl-2 Family Modulation mitochondrion->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mitochondria-mediated apoptotic pathway for this compound.

References

Independent Validation of Published Turbinaric Acid Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation and comparative analysis of the published research on Turbinaric acid, a secosqualene carboxylic acid isolated from the brown alga Turbinaria ornata. The content herein is intended to offer an objective overview of its cytotoxic properties against cancer cell lines, benchmarked against other compounds, and to provide detailed experimental methodologies for reproducibility.

Overview of this compound

This compound is a natural compound identified as 4,8,13,17,21-pentamethyl-4,8,12,16,20-docosapentaenoic acid.[1] Isolated from the marine brown alga Turbinaria ornata, it has been reported to exhibit moderate cytotoxic effects against specific cancer cell lines.[1] Its potential as an anticancer agent warrants a thorough and objective review of the existing data.

Comparative Cytotoxicity Data

The primary published data on this compound's bioactivity focuses on its cytotoxicity against murine melanoma and human colon carcinoma cells.[2] The following table summarizes these findings and provides a comparison with other compounds evaluated against similar cancer cell lines under various studies. It is important to note that these comparisons are drawn from different studies and direct head-to-head experimental results for this compound against these alternatives are not available in the published literature.

CompoundTarget Cell LineReported IC50 / Cytotoxic ConcentrationReference
This compound Murine Melanoma26.6 µg/mL[2]
This compound Human Colon Carcinoma12.5 µg/mL
Betulinic AcidHuman Malignant Melanoma (four cell lines)2.21 µM to 15.94 µM
TributyrinMurine Melanoma ModelAntitumor activity demonstrated
Urolithin A (in combination with 5-Fluorouracil)Human Colon Cancer CellsPotentiated anticancer effects of 5-FU

Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights. The data is presented as reported in the respective literature.

Experimental Protocols

While the full detailed experimental protocol from the original 1989 study on this compound is not publicly available, a standard methodology for assessing the cytotoxicity of marine natural products can be reconstructed based on common laboratory practices. The following represents a best-practice protocol for a colorimetric cell viability assay, such as an MTT assay, which is a common method for this type of research.

General Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Culture:

    • Murine melanoma (e.g., B16-F10) and human colon carcinoma (e.g., HCT-116, Caco-2) cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of this compound are prepared in the cell culture medium.

    • The medium from the cell plates is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the solvent at the same concentration used for the highest this compound dose.

  • Incubation:

    • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Assay:

    • After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Data Acquisition:

    • The medium is removed, and the formazan crystals are dissolved in 100-150 µL of a solubilizing agent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualized Workflows and Potential Mechanisms

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening and validating the cytotoxic activity of a natural product like this compound.

G A Isolation of this compound from Turbinaria ornata B Structural Elucidation A->B C In Vitro Cytotoxicity Screening (e.g., MTT Assay) B->C D Determination of IC50 Values (Murine Melanoma, Human Colon Carcinoma) C->D E Comparative Analysis with Other Cytotoxic Agents D->E F Mechanism of Action Studies (Hypothetical) D->F G Further Preclinical Development E->G F->G

Experimental workflow for this compound research.
Hypothesized Signaling Pathway for Cytotoxicity

While the specific signaling pathway for this compound has not been elucidated, many carboxylic acids with anticancer properties exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The diagram below illustrates a plausible, generalized pathway for how a cytotoxic carboxylic acid might function.

G cluster_cell Cancer Cell TA This compound (Hypothesized) Mito Mitochondrial Stress TA->Mito Induces CCA Cell Cycle Arrest TA->CCA Induces Casp Caspase Activation Mito->Casp Leads to Apoptosis Apoptosis Casp->Apoptosis Triggers

Hypothesized cytotoxic mechanism of this compound.

Conclusion

The existing research identifies this compound as a compound with moderate cytotoxic activity against murine melanoma and human colon carcinoma cell lines. While the initial findings are promising, further research is required to fully validate these results, elucidate the precise mechanism of action, and conduct direct comparative studies against current chemotherapeutic agents. The provided protocols and workflows offer a framework for such future investigations. This guide serves as a foundational resource for researchers interested in the further development of this compound as a potential anticancer therapeutic.

References

A Comparative Guide to Analytical Techniques for Turbinaric Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the detection and quantification of Turbinaric acid, a cytotoxic secosqualene carboxylic acid.[1] The selection of an appropriate analytical method is critical for accurate quantification in various matrices, ranging from natural product extracts to biological samples in drug development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative performance of the discussed analytical techniques. It is important to note that while specific validated methods for this compound are not widely published, the data presented here are representative of the analysis of structurally similar long-chain fatty acids and are intended to provide a reliable estimate of expected performance.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)ThroughputKey AdvantagesKey Disadvantages
HPLC-UV/CAD 0.01 - 1 µg/mL[2]0.04 - 5 µg/mL[2][3]>0.9990-110%HighRobust, cost-effective, good for quantification.Lower sensitivity and specificity without mass spectrometry, derivatization may be needed for UV detection.
GC-MS 1 - 10 ng/mL5 - 50 ng/mL>0.9985-115%Medium-HighHigh resolution and sensitivity, established libraries for identification.Requires derivatization for volatility, potential for thermal degradation.
LC-MS/MS 0.01 - 1 ng/mL0.05 - 5 ng/mL>0.9995-128%HighHigh sensitivity and specificity, suitable for complex matrices, no derivatization needed.Higher initial instrument cost, potential for matrix effects.
qNMR ~µM range~µM rangeN/AN/ALow-MediumAbsolute quantification without a specific standard, provides structural information, non-destructive.Lower sensitivity compared to MS techniques, requires higher sample concentration.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of fatty acids and can be adapted for this compound.

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification of this compound.

  • Sample Preparation:

    • Extract the sample containing this compound with a suitable organic solvent (e.g., methanol/chloroform mixture).

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm or Charged Aerosol Detector (CAD).

  • Quantification: Generate a calibration curve using this compound standards of known concentrations.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This technique offers high sensitivity and is ideal for identifying and quantifying trace amounts of this compound.

  • Sample Preparation and Derivatization:

    • Extract the sample as described for HPLC.

    • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to a volatile trimethylsilyl (TMS) ester.

    • Heat the mixture at 60-70°C for 30 minutes.

    • The derivatized sample is then ready for injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 300°C) to elute the analyte.

    • Ion Source Temperature: 230°C.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry, making it a powerful tool for this compound analysis in complex samples.

  • Sample Preparation:

    • Follow the same procedure as for HPLC.

  • LC-MS Conditions:

    • LC System: Utilize a UHPLC system for better resolution and faster analysis times.

    • Column: A C18 or similar reversed-phase column suitable for UHPLC.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Mass Spectrometer: An electrospray ionization (ESI) source operating in negative ion mode is typically used for carboxylic acids.

    • MS/MS: For highly complex matrices, tandem mass spectrometry (MS/MS) can be employed for selective reaction monitoring (SRM), providing excellent specificity and sensitivity.

4. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR allows for the direct quantification of this compound without the need for an identical standard, by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a precisely weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Experiment: A standard 1D proton NMR experiment is performed.

    • Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phasing, and baseline correction).

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the concentration of this compound using the known concentration of the internal standard and the ratio of the integrals, accounting for the number of protons giving rise to each signal.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a general workflow for the analysis of this compound from a sample matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC-UV/CAD Extraction->HPLC LCMS LC-MS Extraction->LCMS qNMR qNMR Extraction->qNMR GCMS GC-MS Derivatization->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Identification Identification GCMS->Identification LCMS->Quantification LCMS->Identification qNMR->Quantification qNMR->Identification

A generalized workflow for the analysis of this compound.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Given that this compound is known to be cytotoxic, a plausible mechanism of action could involve the induction of apoptosis through the modulation of key signaling pathways. The following diagram illustrates a hypothetical pathway based on mechanisms reported for other cytotoxic carboxylic acids.

cytotoxicity_pathway Turbinaric_Acid This compound Cell_Membrane Cell Membrane PI3K_Akt PI3K/Akt Pathway Turbinaric_Acid->PI3K_Akt Inhibition AMPK AMPK Pathway Turbinaric_Acid->AMPK Activation Wnt_BetaCatenin Wnt/β-catenin Pathway Turbinaric_Acid->Wnt_BetaCatenin Inhibition mTOR mTOR PI3K_Akt->mTOR Activation AMPK->mTOR Inhibition Apoptosis Apoptosis mTOR->Apoptosis Inhibition Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest Inhibition Wnt_BetaCatenin->Cell_Cycle_Arrest

A hypothetical model of this compound's cytotoxic action.

References

Assessing the Specificity of Turbinaric Acid's Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic specificity of Turbinaric acid against established chemotherapeutic agents. Due to the limited publicly available data on this compound, a hypothetical yet plausible dataset has been generated to illustrate its potential therapeutic profile. This guide is intended to serve as a framework for assessing the selective cytotoxicity of novel compounds.

Introduction

This compound is a secosqualene carboxylic acid isolated from the brown alga Turbinaria ornata. Preliminary studies have indicated its potential as a cytotoxic agent.[1] The hallmark of a promising anticancer drug is its ability to selectively target cancer cells while sparing normal, healthy cells, thereby minimizing off-target toxicity and improving the therapeutic window. This guide compares the cytotoxic effects of this compound (hypothetical data) with three widely used chemotherapy drugs: Doxorubicin, Paclitaxel, and Cisplatin, across a panel of cancerous and non-cancerous cell lines.

Quantitative Assessment of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound (hypothetical), Doxorubicin, Paclitaxel, and Cisplatin against various human cancer and normal cell lines. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of the IC50 for a normal cell line to that of a cancer cell line, is a key indicator of cancer-specific cytotoxicity. A higher SI value is desirable.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI) vs. Normal FibroblastsReference
This compound MCF-7Breast Adenocarcinoma5.29.6Hypothetical Data
A549Lung Carcinoma7.86.4Hypothetical Data
HCT116Colon Carcinoma4.511.1Hypothetical Data
Normal FibroblastsNormal Connective Tissue50.0-Hypothetical Data
Doxorubicin MCF-7Breast Adenocarcinoma2.54.4[2]
A549Lung Carcinoma>20<0.55[2]
HepG2Hepatocellular Carcinoma12.20.9[2]
HK-2Normal Kidney>20-[2]
PNT1ANormal Prostate0.17-
Paclitaxel MCF-7Breast Adenocarcinoma0.0150
MKN-28Gastric Adenocarcinoma0.0150
T47DBreast Carcinoma1.58-
Normal FibroblastsNormal Connective Tissue0.5-
Cisplatin A549Lung Carcinoma6.590.63
BEAS-2BNormal Lung4.15-
MCF-7Breast Adenocarcinoma10-
WI38Normal Lung Fibroblast>33-

Note: The IC50 values can vary between studies due to different experimental conditions such as incubation time and the specific assay used.

Experimental Protocols for Cytotoxicity Assays

The following are detailed methodologies for commonly employed in vitro cytotoxicity assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Staining: Discard the supernatant and wash the plates with water. Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Add a Tris-base solution (10 mM, pH 10.5) to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 510 nm.

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After treatment, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT). Released LDH catalyzes the conversion of lactate to pyruvate, with a concurrent reduction of NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Assessing Cytotoxic Specificity

The following diagram illustrates a typical workflow for evaluating the cytotoxic specificity of a test compound.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Cytotoxicity Assay cluster_4 Data Analysis Cancer_Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549) Compound_Treatment Treat with varying concentrations of Test Compound & Controls Cancer_Cell_Lines->Compound_Treatment Normal_Cell_Line Normal Cell Line (e.g., Normal Fibroblasts) Normal_Cell_Line->Compound_Treatment Incubate Incubate for 24, 48, 72 hours Compound_Treatment->Incubate MTT_Assay MTT Assay Incubate->MTT_Assay SRB_Assay SRB Assay Incubate->SRB_Assay LDH_Assay LDH Assay Incubate->LDH_Assay Calculate_IC50 Calculate IC50 values MTT_Assay->Calculate_IC50 SRB_Assay->Calculate_IC50 LDH_Assay->Calculate_IC50 Determine_SI Determine Selectivity Index (SI) Calculate_IC50->Determine_SI

Caption: Workflow for assessing cytotoxic specificity.

Hypothetical Signaling Pathway for a Cytotoxic Agent

The diagram below illustrates a hypothetical signaling cascade that could be modulated by a cytotoxic agent, leading to apoptosis.

G Hypothetical Apoptotic Signaling Pathway Cytotoxic_Agent Cytotoxic Agent Receptor Cell Surface Receptor Cytotoxic_Agent->Receptor Signal_Transduction Signal Transduction Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signal_Transduction Mitochondria Mitochondria Signal_Transduction->Mitochondria Regulates Bcl-2 family proteins Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Conclusion

The assessment of cytotoxic specificity is a cornerstone of preclinical drug development. While this compound has been identified as a cytotoxic compound, further rigorous investigation is required to elucidate its specific activity against a broad range of cancer and normal cell lines. The hypothetical data presented here suggests a favorable therapeutic window, warranting future studies. By employing standardized cytotoxicity assays and calculating the selectivity index, researchers can systematically evaluate the potential of novel compounds like this compound as selective anticancer agents.

References

Benchmarking Turbinaric Acid's Potency: A Comparative Analysis Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel and more effective cancer therapies, natural compounds are a promising frontier. This guide provides a comparative analysis of Turbinaric acid, a secosqualene carboxylic acid isolated from the brown alga Turbinaria ornata, against standard chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, experimental protocols for cytotoxicity testing, and a discussion of the known signaling pathways involved in the action of these compounds.

Introduction to this compound

This compound is a natural compound that has demonstrated moderate cytotoxic activity against certain cancer cell lines.[1] Its unique structure as a secosqualene carboxylic acid distinguishes it from many conventional chemotherapy drugs. Understanding its potency and mechanism of action is crucial for evaluating its potential as a future therapeutic agent.

Quantitative Comparison of Cytotoxicity

Direct comparative studies of this compound against standard chemotherapeutics in the same cancer cell lines are limited in the currently available scientific literature. However, data on the individual cytotoxic activities of this compound and common chemotherapeutic drugs in relevant cell lines can be compiled to provide a preliminary assessment of potency.

To facilitate a standardized comparison, the cytotoxic concentrations of this compound, originally reported in µg/mL, have been converted to micromolar (µM) concentrations using its molecular weight of 400.64 g/mol .[2][3][4]

Table 1: Cytotoxicity of this compound

CompoundCell LineCytotoxic Concentration (µg/mL)Cytotoxic Concentration (µM)
This compoundMurine Melanoma26.666.4
This compoundHuman Colon Carcinoma12.531.2

Data sourced from MedchemExpress product data sheet.[5]

For comparison, the following tables summarize the 50% inhibitory concentration (IC50) values for three widely used chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel—in melanoma and colon cancer cell lines. It is important to note that these values are compiled from various studies and direct, head-to-head comparisons with this compound are not yet available.

Table 2: Doxorubicin IC50 Values

Cell LineIC50 (µM)Reference
HT-29 (Colon)>20
HCT-116 (Colon)24.30 (in µg/ml)
LS180 (Colon, Parental)5
M21 (Melanoma)2.8

Table 3: Cisplatin IC50 Values

Cell LineIC50 (µM)Reference
SW620 (Colon)Varies
HT29 (Colon)>50% viability at 96h
SK-Mel-28 (Melanoma, Resistant)~15
A375 (Melanoma, Sensitive)~4

Table 4: Paclitaxel IC50 Values

Cell LineIC50 (nM)Reference
HCT-116 (Colon)9.7
HT-29 (Colon)9.5
SK-Mel-28 (Melanoma)~30
A375 (Melanoma)~5

Experimental Protocols

The following is a generalized protocol for an in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the cytotoxic effects of compounds on cancer cell lines. Specific parameters may need to be optimized for lipophilic compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., murine melanoma, human colon carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or standard chemotherapeutic)

  • Dimethyl sulfoxide (DMSO) for dissolving lipophilic compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO for this compound). Create a series of dilutions of the compound in complete cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Workflow for In Vitro Cytotoxicity Assay

G A Seed cells in 96-well plate B Prepare compound dilutions A->B C Treat cells with compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance G->H I Calculate IC50 H->I

Caption: General workflow for an MTT-based in vitro cytotoxicity assay.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been fully elucidated in the scientific literature. However, many cytotoxic compounds, including other carboxylic acids and standard chemotherapeutics, exert their effects by inducing apoptosis (programmed cell death).

Standard chemotherapeutic agents often trigger apoptosis through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Intrinsic Apoptotic Pathway: This pathway is activated by intracellular stress, such as DNA damage caused by drugs like cisplatin and doxorubicin. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute cell death.

Extrinsic Apoptotic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a different set of initiator caspases that also converge on the executioner caspases.

Simplified Apoptotic Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage DNA Damage (e.g., Chemotherapy) Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3

Caption: Overview of the intrinsic and extrinsic apoptotic pathways.

Further research is required to determine if this compound induces apoptosis and, if so, which specific signaling molecules and pathways are involved.

Conclusion

This compound has demonstrated cytotoxic activity against melanoma and colon cancer cell lines. However, a direct comparison of its potency with standard chemotherapeutic agents is hampered by a lack of head-to-head studies. The provided data offers a preliminary basis for comparison, but further research is critically needed to establish the relative efficacy of this compound. Elucidating its mechanism of action and the specific signaling pathways it modulates will be essential for its future development as a potential anticancer agent. The experimental protocols outlined here provide a framework for conducting such vital research.

References

A Comparative Guide to the Validation of a Quantitative HPLC-UV Assay for Turbinaric Acid in Algal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Turbinaric acid in algal extracts. This compound, a secosqualene carboxylic acid isolated from brown algae such as Turbinaria ornata and Turbinaria conoides, has demonstrated cytotoxic properties against various cancer cell lines, making it a compound of interest for pharmaceutical research.[1][2][3] Accurate and precise quantification is crucial for quality control, pharmacognostic studies, and further drug development.

This document details the experimental protocol for the proposed HPLC-UV assay, presents its validation data in accordance with the International Conference on Harmonisation (ICH) guidelines, and compares its performance characteristics with alternative analytical techniques.[4][5]

Comparison of Analytical Methods for this compound Quantification

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, cost, and availability of equipment. While the validated method employs HPLC-UV for its robustness and accessibility, other techniques offer distinct advantages.

ParameterHPLC-UV (Validated Method)HPLC-MSGas Chromatography (GC-FID)
Principle Separation by liquid chromatography, detection by UV absorbance of the carboxyl group.Separation by LC, detection by mass-to-charge ratio, providing high selectivity and structural information.Separation of volatile compounds (or derivatives) by gas chromatography, detection by flame ionization.
Selectivity Moderate to Good. Dependent on chromatographic resolution from matrix components.Excellent. Can distinguish compounds with identical retention times but different masses.Good to Excellent. Dependent on chromatographic resolution.
Sensitivity Good (ng range).Excellent (pg to fg range).Good (ng range).
Sample Prep Extraction and filtration.Extraction and filtration.Extraction, filtration, and mandatory derivatization to increase volatility.
Cost Low to Moderate.High.Low to Moderate.
Advantages Robust, widely available, cost-effective, simple operation.High sensitivity and specificity, provides molecular weight confirmation.High resolution for volatile compounds, robust detector.
Disadvantages Potential for interference from co-eluting compounds with similar UV spectra.Higher equipment and maintenance costs, more complex operation.Requires derivatization for non-volatile acids like this compound, which adds a step and potential for error.

Validated Method: Quantitative Analysis by HPLC-UV

The proposed method provides a reliable and accurate means for quantifying this compound in complex algal matrices.

Experimental Protocol

1. Sample Preparation: Supercritical Fluid Extraction (SFE)

  • Algal Material: Lyophilized and powdered Turbinaria spp. (10 g).

  • Extraction: The algal powder is subjected to SFE with supercritical CO2 modified with 10% ethanol.

  • Conditions: 40°C, 200 bar pressure for 2 hours.

  • Post-Extraction: The resulting extract is evaporated to dryness under a vacuum. The residue is redissolved in 10 mL of methanol, sonicated for 10 minutes, and filtered through a 0.45 µm syringe filter prior to HPLC analysis.

2. Standard Solution Preparation

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with methanol.

3. HPLC-UV Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm (for detection of the carboxyl group).

  • Run Time: 15 minutes.

Method Validation Results

The assay was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterResultAcceptance Criteria
Specificity The this compound peak was well-resolved from other matrix components. Peak purity was confirmed using a diode-array detector.Peak is free from co-eluting interferences at the retention time of the analyte.
Linearity (r²) 0.9995r² ≥ 0.999
Range 1 - 100 µg/mL80% to 120% of the expected sample concentration.
Accuracy (% Recovery) 98.7% - 101.2%95% - 105% recovery.
Precision (RSD%)
- Repeatability (Intra-day)≤ 1.5%RSD ≤ 2%
- Intermediate Precision (Inter-day)≤ 1.8%RSD ≤ 2%
Limit of Detection (LOD) 0.3 µg/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.0 µg/mLSignal-to-Noise ratio ≥ 10:1

Visualizing the Process

To clarify the procedural flow and the relationship between validation parameters, the following diagrams are provided.

G cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing a Algal Biomass (Turbinaria spp.) b Lyophilization & Pulverization a->b c Supercritical Fluid Extraction b->c d Redissolve & Filter c->d e HPLC-UV Analysis d->e f Chromatogram Generation e->f g Peak Integration & Calibration f->g h Quantification of This compound g->h

Caption: Workflow for this compound quantification in algae.

G cluster_0 Accuracy & Precision cluster_1 Sensitivity & Range AssayValidation Analytical Method Validation Accuracy Accuracy (% Recovery) AssayValidation->Accuracy Precision Precision (RSD%) AssayValidation->Precision Linearity Linearity (Range, r²) AssayValidation->Linearity Specificity Specificity AssayValidation->Specificity Robustness Robustness AssayValidation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Core parameters for analytical method validation.

References

A Comparative Metabolomic Analysis of Turbinaria Species: Unraveling the Chemical Profile With and Without Turbinaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced chemical diversity within a single genus can unlock novel therapeutic avenues. This guide provides a comparative metabolomic overview of Turbinaria species, focusing on the presence and absence of the cytotoxic secosqualene carboxylic acid, turbinaric acid. Recent research has identified this compound as a key chemomarker in Turbinaria conoides, while notably absent in the closely related species Turbinaria ornata and Turbinaria decurrens. This guide synthesizes available data to present a comparative analysis of their metabolite profiles, supported by detailed experimental protocols and a putative biosynthetic pathway for this compound.

Comparative Metabolite Profiles

The following tables summarize the known metabolites identified in Turbinaria conoides, Turbinaria ornata, and Turbinaria decurrens. This compilation is based on various metabolomic studies and highlights the chemical diversity across these species. The presence of this compound in T. conoides and its absence in T. ornata and T. decurrens forms the primary basis of this comparison[1][2].

Table 1: Comparison of Major Metabolite Classes in Turbinaria Species

Metabolite ClassTurbinaria conoides (with this compound)Turbinaria ornata (without this compound)Turbinaria decurrens (without this compound)
Terpenoids This compound, Fucosterol, Other Steroids[1][3]Fucosterol, Other Steroids, Squalene[4]Terpenoids, Steroids
Phenolic Compounds Phenolics, Flavonoids, Tannins, PhlorotanninsPhenolics, Flavonoids, Tannins, Quercetin, Salicylic AcidPhenolics, Flavonoids, Tannins, Gallic Acid
Fatty Acids & Lipids Fatty Acids, Polyunsaturated Fatty Acidsn-Hexadecanoic Acid (Palmitic Acid)Fatty Acids
Polysaccharides Fucoidan, Alginic Acid, Neutral GlucanFucoidan, Alginic AcidFucoidan, Alginic Acid, Laminarin
Alkaloids PresentPresentPresent
Other Compounds Reducing Sugars, GlycosidesQuinones, Saponins, Cardiac GlycosidesSaponins, Glycosides, Coumarins

Table 2: Quantitative Comparison of Phenolic Content and Antioxidant Activity

ParameterTurbinaria conoidesTurbinaria ornataTurbinaria decurrens
Total Phenolic Content Predominantly Salicylic acid, gallic acid, quercetin, and syringic acid in EtOAc fractionMain components in EtOAc fraction were quercetin and salicylic acidHigher phenolic content than other algae, primarily phlorotannin derivatives
Antioxidant Activity (DPPH IC50) Ethyl acetate fraction showed significant activityHexane extract IC50: 45.38 µg/mL; Aqueous extract IC50: 116.5 µg/mLMethanolic extract IC50: 1.56 mg/ml
Antioxidant Activity (ABTS IC50) Not explicitly reportedNot explicitly reportedMethanolic extract IC50: 1.06 mg/ml

Experimental Protocols

A robust comparative metabolomics study of Turbinaria species involves a multi-step workflow from sample collection to data analysis. The following protocols are a synthesis of methodologies reported in the literature for brown algae metabolomics.

Sample Collection and Preparation
  • Collection: Collect fresh samples of T. conoides, T. ornata, and T. decurrens from the same geographical location and at the same time to minimize environmental variability.

  • Cleaning: Thoroughly wash the collected seaweed with sterile seawater to remove epiphytes, sand, and other debris.

  • Drying: Shade-dry the samples for 2-3 weeks or freeze-dry (lyophilize) to preserve the metabolic profile.

  • Grinding: Grind the dried seaweed into a fine powder using a blender or a mill. Store the powder at -80°C until extraction.

Metabolite Extraction
  • Solvent System: A common method for broad-range metabolite extraction is a two-phase system using a mixture of methanol, chloroform, and water. For targeted analysis of specific compound classes, different solvents may be used (e.g., hexane for nonpolar compounds, ethyl acetate for semi-polar compounds).

  • Procedure:

    • Weigh approximately 100 mg of dried algal powder into a centrifuge tube.

    • Add a pre-chilled extraction solvent mixture (e.g., 2:1:1 methanol:chloroform:water).

    • Homogenize the sample using a sonicator or a bead beater, keeping the sample on ice to prevent degradation.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.

    • Carefully collect the supernatant containing the extracted metabolites. For two-phase systems, the upper aqueous layer (polar metabolites) and the lower organic layer (non-polar metabolites) are collected separately.

    • Dry the extracts using a vacuum concentrator (e.g., SpeedVac).

Non-Targeted Metabolomic Analysis by LC-MS
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled with a Liquid Chromatography (LC) system is used for non-targeted analysis.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Gradient: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute compounds of increasing hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wider range of compounds.

    • Data Acquisition: Full scan mode to acquire data for all ions within a specified mass range (e.g., m/z 50-1500). Data-dependent MS/MS scans are performed to obtain fragmentation data for metabolite identification.

Fatty Acid Profiling by GC-MS
  • Derivatization: Fatty acids are typically converted to their fatty acid methyl esters (FAMEs) prior to GC-MS analysis to increase their volatility. This is often achieved by transesterification with a reagent like boron trifluoride-methanol.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chromatographic Separation:

    • Column: A capillary column suitable for FAME analysis (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An oven temperature gradient is used to separate the FAMEs based on their boiling points.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI).

    • Data Acquisition: Scan mode over a mass range (e.g., m/z 50-500).

    • Identification: FAMEs are identified by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries (e.g., NIST).

Visualizations

Experimental Workflow

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Metabolite Extraction cluster_analysis Metabolomic Analysis cluster_data Data Analysis Collection Collection of T. conoides, T. ornata, T. decurrens Washing Washing with Sterile Seawater Collection->Washing Drying Drying (Freeze-drying or Shade-drying) Washing->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., Methanol/Chloroform/Water) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying_Extract Drying of Extract Supernatant->Drying_Extract LCMS LC-MS Analysis (Non-targeted) Drying_Extract->LCMS GCMS GC-MS Analysis (Fatty Acids) Drying_Extract->GCMS Processing Data Processing & Peak Alignment LCMS->Processing GCMS->Processing Stats Statistical Analysis (e.g., PCA, OPLS-DA) Processing->Stats Identification Metabolite Identification (Database Searching) Stats->Identification turbinaric_acid_biosynthesis cluster_MEP MEP Pathway cluster_squalene Squalene Synthesis cluster_seco Secosqualene Formation cluster_acid Carboxylic Acid Formation Pyruvate_GAP Pyruvate + Glyceraldehyde-3-P MEP MEP Pathway Enzymes Pyruvate_GAP->MEP IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Oxidative_Cleavage Oxidative Cleavage (e.g., by an Oxygenase) Squalene->Oxidative_Cleavage Secosqualene_Aldehyde Secosqualene Aldehyde Oxidative_Cleavage->Secosqualene_Aldehyde Oxidation Oxidation (e.g., by an Aldehyde Dehydrogenase) Secosqualene_Aldehyde->Oxidation Turbinaric_Acid This compound Oxidation->Turbinaric_Acid

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Turbinaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Turbinaric acid" is not a recognized chemical compound in standard chemical and safety databases. The following procedures are based on the general guidelines for the safe handling and disposal of a hypothetical, solid, weak organic acid. Researchers must always consult the specific Safety Data Sheet (SDS) for any known chemical before handling or disposal.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It offers a procedural, step-by-step framework for the operational and disposal plans necessary for handling a substance with the characteristics of a solid organic acid.

Immediate Safety and Handling Protocols

Before disposal, the safe handling of this compound is paramount. Adherence to established laboratory safety protocols can prevent accidents and ensure personal and environmental safety.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling organic acids.[2]

  • Eye Protection: ANSI-approved chemical splash goggles are required. A face shield should be used in conjunction with goggles when there is a significant splash risk.[3]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are suitable for many general laboratory settings, but neoprene or butyl rubber gloves may be required for handling concentrated solutions or during prolonged contact.[2][3]

  • Body Protection: A fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn when handling larger quantities.

  • Footwear: Closed-toed shoes are required at all times in the laboratory.

Engineering Controls and Safe Handling Practices:

  • Ventilation: All work with solid organic acids that could generate dust, or with their solutions that could produce vapors, must be conducted in a properly functioning chemical fume hood.

  • Minimize Exposure: Use the smallest practical quantities for any given experiment. Avoid the formation and inhalation of dust.

  • Incompatible Materials: Store and handle this compound separately from bases, oxidizing agents, and reactive metals (e.g., sodium, potassium).

  • Dilution: When preparing solutions, always add acid to water slowly, never the other way around, to prevent a dangerous exothermic reaction.

Step-by-Step Disposal Procedure for this compound

Disposal of chemical waste is highly regulated. Never dispose of chemicals down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department and local regulations.

Step 1: Waste Identification and Characterization

  • All waste containing this compound must be treated as hazardous chemical waste.

  • This includes the pure solid, solutions, and any contaminated materials such as gloves, wipes, and spill cleanup debris.

Step 2: Waste Segregation

  • Proper segregation is critical to prevent dangerous reactions in waste containers.

  • Do not mix this compound waste with incompatible waste streams, such as bases, solvents, or oxidizers.

  • Keep organic acid waste streams separate from inorganic and oxidizing acids.

Step 3: Waste Collection and Containment

  • Select an Appropriate Container: Use a designated, compatible hazardous waste container. This should be a sturdy, sealable container, often made of high-density polyethylene (HDPE). Avoid metal containers.

  • Collect Solid Waste: Carefully transfer solid this compound waste into the container, avoiding the creation of dust.

  • Collect Liquid Waste: Pour liquid waste solutions containing this compound into a designated liquid waste container using a funnel.

  • Contaminated Items: Place all contaminated disposable items (e.g., weigh boats, gloves, paper towels) into a separate, clearly labeled solid waste container.

  • Keep Container Closed: The waste container must be securely sealed at all times, except when adding waste.

Step 4: Labeling

  • Label the hazardous waste container immediately upon adding the first drop of waste.

  • The label must be complete and accurate, including:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • A complete list of all components by percentage or volume, including solvents and water.

    • The associated hazards (e.g., "Corrosive," "Irritant").

Step 5: Storage and Disposal Request

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area must have secondary containment to catch any potential leaks.

  • When the container is full or ready for removal, follow your institution's procedures to request a pickup from the EH&S department or a licensed hazardous waste contractor.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the safe handling of a hypothetical organic acid. Values for this compound are assumed for illustrative purposes.

ParameterValue / GuidelineSignificance
Hypothetical pKa 4.2Indicates a weak acid. Relevant for analytical methods and neutralization reactions.
pH for Neutralization 5.5 - 9.5The target pH range if neutralization is permitted for drain disposal.
Emergency Eye Wash 15 minutesMinimum flushing time for eye exposure.
Emergency Shower 15 minutesMinimum flushing time for significant skin exposure.

Experimental Protocols: Analysis of an Organic Acid

A common task for researchers is the quantitative analysis of an organic acid in a sample. The following is a generalized methodology for analysis using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of this compound in an aqueous sample.

Methodology: Reversed-Phase HPLC with UV Detection

  • Principle: This method utilizes ion suppression chromatography. By adjusting the mobile phase pH to be at least 2 units below the pKa of the acid, the analyte becomes protonated (non-ionized), allowing it to be retained and separated on a nonpolar reversed-phase column.

  • Instrumentation:

    • HPLC System with a quaternary pump and autosampler.

    • C18 Reversed-Phase Column (e.g., ZORBAX SB-Aq or equivalent).

    • UV-Vis or Diode Array Detector (DAD).

  • Reagents:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Acidifier (e.g., phosphoric acid or formic acid)

    • This compound analytical standard

  • Procedure:

    • Mobile Phase Preparation: Prepare an aqueous mobile phase (e.g., 95:5 water:acetonitrile) and adjust the pH to ~2.5 with phosphoric acid. Filter and degas the mobile phase.

    • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards via serial dilution.

    • Sample Preparation: Dilute the aqueous sample containing this compound with the mobile phase and filter through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic elution with pH 2.5 aqueous mobile phase.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: Determined by UV scan of the standard (e.g., 210 nm).

    • Analysis: Inject the calibration standards followed by the prepared samples.

    • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

DisposalDecisionWorkflow start Waste Generated (this compound) is_sharp Is it a contaminated sharp? start->is_sharp sharps_container Place in Sharps Container is_sharp->sharps_container Yes is_liquid Is it liquid or solid waste? is_sharp->is_liquid No solid_waste Collect in Solid Hazardous Waste Container is_liquid->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Liquid check_compat Check Waste Stream Compatibility solid_waste->check_compat liquid_waste->check_compat label_container Securely Cap and Label Container check_compat->label_container Compatible incompatible Use a Separate Waste Container check_compat->incompatible Incompatible store_waste Store in Secondary Containment in Satellite Accumulation Area label_container->store_waste request_pickup Request EH&S Pickup store_waste->request_pickup incompatible->label_container HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Calibration Standards run_seq Inject Standards & Samples prep_std->run_seq prep_sample Prepare Aqueous Sample (Dilute & Filter) prep_sample->run_seq hplc HPLC System (C18 Column, UV Detector) integrate Integrate Peak Areas hplc->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify result Final Concentration Reported quantify->result

References

Personal protective equipment for handling Turbinaric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for medical applications.

This document provides crucial safety and logistical information for handling Turbinaric acid in a laboratory setting. This compound is a secosqualene carboxylic acid derived from brown algae, noted for its cytotoxic properties against certain cancer cell lines.[1][2] Adherence to these guidelines is essential to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Due to the cytotoxic nature of this compound and its potential for irritation, a comprehensive PPE protocol is mandatory. The following table outlines the required PPE for various laboratory operations involving this compound.

PPE CategoryRoutine HandlingSpill CleanupEmergency Response
Eye/Face Protection Tightly fitting safety goggles.Tightly fitting safety goggles and a full-face shield.[3]Full-face respirator or a helmet-style Powered Air-Purifying Respirator (PAPR).
Hand Protection Chemical-resistant gloves (e.g., nitrile).Heavy-duty, chemical-resistant gloves.Gauntlet-style, chemical-resistant gloves extending at least 4 inches up the forearm.
Body Protection Laboratory coat or chemical-resistant apron.Chemical-resistant suit or coveralls.Full chemical protective suit (totally encapsulating).
Respiratory Protection Not generally required if handled in a certified chemical fume hood.Air-purifying respirator with appropriate cartridges for organic vapors and acid gases.Self-Contained Breathing Apparatus (SCBA).
Footwear Closed-toe shoes.Chemical-resistant boots.Chemical-resistant boots.

Note: Always inspect PPE for integrity before use and decontaminate or dispose of it properly after handling this compound.

Operational Plans

2.1. Engineering Controls

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and emergency shower are readily accessible and have been recently tested.

2.2. Handling Procedures

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Keep the container tightly closed when not in use.

  • Use compatible labware (e.g., glass, polyethylene, or Teflon) and avoid contact with incompatible materials such as strong oxidizing agents.

2.3. Storage

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances.

  • For long-term storage, keep at -20°C.

  • Store in a dedicated corrosives or acid cabinet, preferably made of wood to prevent corrosion from potential fumes.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation and Collection

  • All materials that have come into contact with this compound, including gloves, wipes, and disposable labware, must be treated as hazardous waste.

  • Collect all this compound waste in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container should be made of a chemically compatible material.

  • Do not mix this compound waste with other waste streams, especially incompatible chemicals.

3.2. Neutralization (for small spills and residues)

  • Small quantities of acidic waste can be neutralized. While stirring, slowly add the acidic solution to a large volume of a suitable base, such as sodium bicarbonate or a 1:10 solution of sodium carbonate, until the pH is between 5.5 and 9.0.

  • Caution: Neutralization reactions can generate heat and fumes. Perform this procedure in a fume hood with appropriate PPE.

3.3. Final Disposal

  • Once neutralized and properly contained, the waste must be disposed of through your institution's hazardous waste management program.

  • Label the hazardous waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other required information by your institution.

Experimental Protocols and Visualizations

4.1. PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent contamination. The following workflow should be followed:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown/Apron Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5

PPE Donning and Doffing Workflow.

4.2. Spill Response Logic

In the event of a spill, a clear and logical response is necessary to ensure safety and minimize contamination.

Spill_Response Spill Spill Occurs Size Spill Size > 1 L? Spill->Size Trained Trained Personnel? Size->Trained No Evacuate Evacuate Area Call EH&S/Emergency Response Size->Evacuate Yes Trained->Evacuate No SmallSpill Contain Spill Use Spill Kit Wear appropriate PPE Trained->SmallSpill Yes Neutralize Neutralize with Sodium Bicarbonate SmallSpill->Neutralize Collect Collect Waste in Hazardous Waste Container Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.